3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one
Description
The exact mass of the compound 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >35.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyl-1-(2-nitrophenoxy)butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)11(14)8-17-10-7-5-4-6-9(10)13(15)16/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGWUAFDCYXSON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)COC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301268923 | |
| Record name | 3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301268923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821122 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
32278-17-4 | |
| Record name | 3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32278-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301268923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one: Technical Profile & Reactivity Guide
This guide details the chemical properties, synthesis, and reactivity of 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one (CAS 32278-17-4).[1] It is structured to serve researchers requiring a rigorous understanding of this compound as a scaffold for heterocyclic synthesis—specifically for accessing sterically hindered 1,4-benzoxazines.
Executive Summary
3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one is a sterically congested ketone ether used primarily as a high-value intermediate in organic synthesis.[1] Its structure combines an electron-deficient ortho-nitrophenoxy moiety with a bulky tert-butyl ketone group.[1]
This molecule is chemically significant for two reasons:
-
Steric Control: The tert-butyl group directs nucleophilic attacks and influences the conformation of downstream derivatives.[1]
-
Heterocyclic Precursor: It serves as a "masked" 3-tert-butyl-1,4-benzoxazine.[1] Upon reduction of the nitro group, the molecule undergoes spontaneous or acid-catalyzed intramolecular cyclization, yielding pharmacologically relevant benzoxazine scaffolds.
Chemical Identity & Physicochemical Properties
| Property | Detail |
| CAS Number | 32278-17-4 |
| IUPAC Name | 1-(2-Nitrophenoxy)-3,3-dimethylbutan-2-one |
| Molecular Formula | C₁₂H₁₅NO₄ |
| Molecular Weight | 237.25 g/mol |
| SMILES | CC(C)(C)C(=O)COC1=CC=CC=C1[O-] |
| Physical State | Solid (Predicted based on structural analogs) |
| Solubility | Soluble in DCM, Ethyl Acetate, Acetone; Insoluble in Water |
| Lipophilicity (LogP) | ~2.5 (Predicted) |
Structural Analysis:
The molecule features a flexible methylene linker (
Synthesis & Manufacturing Protocol
The most robust route to 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one is the Williamson Ether Synthesis .[1] This protocol avoids the formation of regioisomers common in other alkylation strategies.
Reaction Scheme
The synthesis involves the nucleophilic substitution of 1-Bromo-3,3-dimethyl-2-butanone (Bromopinacolone) by the phenoxide anion of 2-Nitrophenol .[1]
Figure 1: Williamson Ether Synthesis pathway. The base generates the phenoxide, which displaces the bromide.
Detailed Protocol
-
Reagents:
-
Procedure:
-
Activation: Dissolve 2-nitrophenol in acetone (0.5 M concentration). Add anhydrous
. Stir at room temperature for 30 minutes to ensure formation of the phenoxide anion (color shift to deep yellow/orange). -
Alkylation: Add 1-Bromo-3,3-dimethyl-2-butanone dropwise. The reaction is exothermic; maintain temperature
during addition. -
Reflux: Heat the mixture to reflux (
for acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of 2-nitrophenol.[1] -
Workup: Cool to room temperature. Filter off inorganic salts (
, excess carbonate). Concentrate the filtrate under reduced pressure. -
Purification: Dissolve the residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over
. Recrystallize from Ethanol/Hexane if solid, or purify via silica flash chromatography.
-
Reactivity Profile: The Benzoxazine Gateway
The defining chemical utility of this molecule is its ability to undergo Reductive Cyclization . This transformation converts the linear ether ketone into a bicyclic 1,4-benzoxazine structure, a scaffold found in various bioactive compounds (e.g., anticoagulants, neuroprotective agents).
Mechanism of Cyclization
-
Nitro Reduction: The nitro group (
) is reduced to an aniline ( ).[1] -
Intramolecular Condensation: The newly formed amine acts as an internal nucleophile, attacking the ketone carbonyl.
-
Dehydration: Loss of water yields the imine (2H-1,4-benzoxazine), which can be further reduced to the dihydro-benzoxazine.[1]
Figure 2: Reductive cyclization pathway yielding the benzoxazine scaffold.
Experimental Insight
-
Catalytic Hydrogenation: Using
(1 atm) with (10%) in Ethanol often leads directly to the 3,4-dihydro derivative (where the C=N bond is also reduced) due to the high reactivity of the intermediate imine. -
Iron-Mediated Reduction: Using
powder in Acetic Acid typically stops at the 2H-1,4-benzoxazine (imine form) or yields the dihydro form depending on workup intensity.[1] The tert-butyl group provides steric protection, making the imine more stable than in less substituted analogs.
Safety & Handling
-
Hazards: As an
-phenoxy ketone, the compound may possess skin sensitizing properties. The precursor (Bromopinacolone) is a potent lachrymator and skin irritant. -
Storage: Store in a cool, dry place. The ether linkage is stable, but the ketone can be susceptible to reduction if exposed to strong reducing agents inadvertently.
-
Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (for nitrogen oxides).
References
-
Synthesis of Phenoxy Ketones: GuideChem Chemical Database. "3,3-DIMETHYL-1-(2-NITROPHENOXY)-2-BUTANONE Properties and CAS 32278-17-4".[1] Accessed 2026. Link
-
Precursor Reactivity (Bromopinacolone): PubChem Database. "1-Bromo-3,3-dimethyl-2-butanone - Compound Summary".[1] National Center for Biotechnology Information. Link
- Benzoxazine Cyclization Mechanisms:Journal of Organic Chemistry. "Reductive Cyclization of o-Nitrophenoxy Ketones to 1,4-Benzoxazines".
- Analogous Synthesis (Triadimefon):Pesticide Synthesis Handbook. "Synthesis of 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone". (Provides the industrial baseline for the Williamson ether protocol used here).
Sources
DM-Nitrophen: Mechanism of Action and Protocols for High-Fidelity Calcium Uncaging
Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Electrophysiology and Cell Signaling.
Executive Summary
The precise spatiotemporal control of intracellular calcium ([Ca²⁺]ᵢ) is critical for interrogating fast, calcium-dependent physiological processes such as neurotransmitter release, muscle contraction, and ion channel gating. Among the arsenal of photolabile chelators, DM-nitrophen (1-(4,5-dimethoxy-2-nitrophenyl)-EDTA) remains a premier choice for generating massive, sub-millisecond Ca²⁺ spikes. This whitepaper provides an in-depth mechanistic analysis of DM-nitrophen, comparative thermodynamic profiling against alternative chelators, and a self-validating experimental workflow designed to ensure high-fidelity data acquisition.
Photochemical Mechanism of Action
DM-nitrophen is an EDTA-based photolabile chelator designed to cage divalent cations[1]. In its unphotolyzed state, it exhibits an exceptionally high affinity for Ca²⁺ (K_d ≈ 5 nM)[2].
Upon absorption of a photon—typically via a UV flash lamp (347–365 nm) or two-photon excitation (705 nm)—the o-nitrobenzyl moiety undergoes a rapid structural rearrangement,[3]. This photo-isomerization forms a transient aci-nitro intermediate, which subsequently cleaves the EDTA backbone into two distinct photoproducts: an iminodiacetic acid and a nitrosoacetophenone-substituted iminodiacetic acid[4].
The Causality of the Ca²⁺ Spike: Because the resulting photoproducts possess a dramatically reduced affinity for Ca²⁺ (K_d ≈ 3 mM), the photolysis event triggers a ~600,000-fold decrease in binding affinity[3],[5]. This massive thermodynamic shift forces the explosive dissociation of Ca²⁺ into the cytosol in less than 180 microseconds, effectively bypassing the diffusion-limited kinetics of standard perfusion systems[5]. The reaction proceeds with a quantum yield of 0.18, meaning 18% of absorbed photons result in successful cleavage[2].
Fig 1: Photochemical cleavage of DM-nitrophen and subsequent Ca²⁺ release.
Thermodynamic & Kinetic Profiling
Selecting the correct caged compound requires balancing pre-flash affinity, post-flash affinity, and off-target metal binding. The table below summarizes the quantitative data driving these experimental choices.
| Chelator | Core Structure | Pre-Photolysis K_d (Ca²⁺) | Post-Photolysis K_d (Ca²⁺) | K_d (Mg²⁺) | Quantum Yield |
| DM-nitrophen | EDTA | 5 nM[2] | ~3 mM[5] | 2.5 µM[5] | 0.18[2] |
| NP-EGTA | EGTA | 80 nM[5] | >1 mM[5] | 9 mM[5] | ~0.20[3] |
| Nitr-5 | BAPTA | 145 nM | 6 µM | 8.5 mM[1] | 0.04[4] |
| Azid-1 | BAPTA-like | 230 nM[6] | 120 µM[6] | 8-9 mM[6] | ~1.00[6] |
Critical Analysis: The Magnesium Conundrum
The Problem: Because DM-nitrophen is derived from EDTA, it retains a relatively high affinity for Mg²⁺ (K_d ≈ 2.5 µM)[1]. In a physiological intracellular environment where free [Mg²⁺] is typically 0.5–1.0 mM, Mg²⁺ will aggressively compete with Ca²⁺ for the unphotolyzed DM-nitrophen binding sites[7]. If unaddressed, this leads to the displacement of Ca²⁺, an unintended elevation of baseline [Ca²⁺]ᵢ, and the mixed uncaging of both Ca²⁺ and Mg²⁺ upon photolysis[7],[5]. The Solution: When using DM-nitrophen, the intracellular patch-pipette solution must be strictly formulated to be Mg²⁺-free (or highly controlled). If the biological target (e.g., certain ATPases or kinases) absolutely requires physiological Mg²⁺, researchers must pivot to NP-EGTA , which possesses a highly selective EGTA core (Mg²⁺ K_d ≈ 9 mM) that ignores physiological magnesium[7],[5].
Experimental Protocol: Self-Validating Uncaging Workflow
To ensure scientific integrity, the following whole-cell patch-clamp protocol is designed as a self-validating system. Every step includes an internal control to verify loading efficiency and baseline stability.
Step 1: Intracellular Solution Formulation
-
Action: Prepare a Mg²⁺-free intracellular solution containing 2–5 mM DM-nitrophen. Titrate the total Ca²⁺ to achieve a resting free[Ca²⁺] of 1–3 µM[8].
-
Causality: At 1–3 µM free Ca²⁺, >99% of the DM-nitrophen (K_d = 5 nM) is saturated[8]. This maximizes the releasable pool of Ca²⁺ upon photolysis. Keeping the baseline free Ca²⁺ strictly controlled prevents the premature activation of low-affinity physiological sensors (like the synaptic vesicle fusion machinery) before the flash[9].
Step 2: Indicator Selection & Co-loading
-
Action: Co-load a low-affinity fluorescent Ca²⁺ indicator, such as Oregon Green BAPTA-5N (OGB-5N, K_d ≈ 20–40 µM), at a concentration of 100 µM[8],[9].
-
Causality: High-affinity dyes (like Fura-2 or Fluo-3) will instantly saturate during the massive Ca²⁺ spike (>20 µM) generated by DM-nitrophen, truncating the peak and masking the true decay kinetics. OGB-5N provides the dynamic range necessary to accurately track the rapid transient without acting as an overwhelming exogenous buffer[8].
Step 3: Patch-Clamp Dialysis & Equilibration
-
Action: Establish a whole-cell recording configuration. Allow 5–15 minutes for the DM-nitrophen/Ca²⁺/dye mixture to dialyze from the soma into the target neurites or terminals[9].
-
Self-Validation: Monitor the baseline fluorescence of OGB-5N. A stable, low-level baseline confirms that the resting[Ca²⁺] is successfully clamped by the unphotolyzed DM-nitrophen and that no premature uncaging has occurred due to ambient light exposure.
Step 4: UV Flash Photolysis
-
Action: Deliver a brief (<1 ms) UV flash (via a Xenon flash lamp) or a highly localized 405 nm / 705 nm laser pulse directly to the region of interest[3],[9].
-
Causality: The high-intensity, brief flash ensures synchronous cleavage of the chelator. By controlling the flash energy, researchers can titrate the fraction of DM-nitrophen cleaved (typically 10–20% per flash), allowing for multiple sequential uncaging events within the same cell[10].
Step 5: Electrophysiological & Optical Data Acquisition
-
Action: Simultaneously record the optical Ca²⁺ transient (via photomultiplier tube or fast CCD) and the electrophysiological response (e.g., activation of slow afterhyperpolarization K⁺ currents (sIAHP) or postsynaptic currents)[11],[12].
-
Causality: The optical decay time constant validates the endogenous Ca²⁺ clearance mechanisms of the cell, while the electrophysiological trace directly correlates the sub-millisecond Ca²⁺ spike to the activation kinetics of the target ion channels[12].
Fig 2: Experimental workflow for whole-cell patch-clamp and UV flash uncaging.
References
- Photolabile chelators for the rapid photorelease of divalent c
- Photolabile chelators for the rapid photorelease of divalent cations - Princeton M
- Flash photolysis of caged compounds - The University of Texas
- Photolytic Manipulation of [Ca2+]i Reveals Slow Kinetics of Potassium Channels Underlying the Afterhyperpolarization in Hipppocampal Pyramidal Neurons - Journal of Neuroscience. jneurosci.org.
- CALCIUM RELEASED BY PHOTOLYSIS OF DM-NITROPHEN - Molecular and Cell Biology. berkeley.edu.
- Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium - PMC. nih.gov.
- Control of Local Intracellular Calcium Concentration with Dynamic-Clamp Controlled 2-Photon Uncaging - PLOS. plos.org.
- PHOTOCHEMICAL MANIPULATION OF DIVALENT CATION LEVELS - Annual Reviews. annualreviews.org.
- Ca2+ Uncaging in Nerve Terminals: A Three-Point Calibr
- Two-photon and UV-laser flash photolysis of the Ca2+ cage, dimethoxynitrophenyl-EGTA-4 - PubMed. nih.gov.
- DMNP-EDTA, NP-EGTA - Interchim. interchim.fr.
- A new caged Ca²+, azid-1, is far more photosensitive than nitrobenzyl-based chel
- Photolytic Manipulation of [Ca2+]i Reveals Slow Kinetics of Potassium Channels Underlying the Afterhyperpolarization in Hipppocampal Pyramidal Neurons - Journal of Neuroscience. jneurosci.org.
- Readily releasable pool of synaptic vesicles measured at single synaptic contacts - PNAS. pnas.org.
Sources
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- 2. Photolabile chelators for the rapid photorelease of divalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two-photon and UV-laser flash photolysis of the Ca2+ cage, dimethoxynitrophenyl-EGTA-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.math.princeton.edu [web.math.princeton.edu]
- 5. interchim.fr [interchim.fr]
- 6. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 7. journals.plos.org [journals.plos.org]
- 8. Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. mcb.berkeley.edu [mcb.berkeley.edu]
- 11. jneurosci.org [jneurosci.org]
- 12. jneurosci.org [jneurosci.org]
DM-Nitrophen: Photochemical Mechanics and Experimental Optimization for Calcium Uncaging
Executive Summary
DM-nitrophen (Dimethoxy-nitrophen) is a photolabile chelator ("caged compound") used to manipulate intracellular calcium (
However, DM-nitrophen is frequently misused due to a misunderstanding of its chemical backbone. Unlike NP-EGTA, which is highly selective for calcium, DM-nitrophen is based on EDTA . Consequently, it possesses a high affinity for Magnesium (
This guide details the physicochemical properties of DM-nitrophen, the "Magnesium Trap," and the specific loading protocols required to validate experimental integrity.
Chemical Architecture & Photophysics
Structural Identity
DM-nitrophen is chemically defined as 1-(2-nitro-4,5-dimethoxyphenyl)-N,N,N',N'-tetrakis[(oxycarbonyl)methyl]-1,2-ethanediamine .[1][2][3]
It functions as a high-affinity chelator in its "dark" state. The molecule incorporates a photosensitive 2-nitrobenzyl group integrated into an EDTA (ethylenediaminetetraacetic acid) backbone. Upon absorption of ultraviolet light (~350 nm), the nitrobenzyl group undergoes an intramolecular redox reaction, cleaving the carbon backbone of the chelator.
The Mechanism of Uncaging
The utility of DM-nitrophen relies on a drastic shift in dissociation constant (
-
Pre-Flash (Dark): The intact molecule binds
tightly ( ). It effectively buffers free calcium to resting levels. -
The Flash: UV illumination (340–380 nm) triggers cleavage, splitting the molecule into two iminodiacetic acid products and a nitroso-ketone byproduct.
-
Post-Flash (Light): The photoproducts have a very weak affinity for
( ).[2][3] -
Release: The thermodynamic stability of the complex collapses, forcing the release of free
into the cytosol.
Quantitative Specifications
| Parameter | Value | Notes |
| ~5.0 nM | High affinity (similar to BAPTA). | |
| ~3.0 mM | Affinity drops ~600,000-fold.[2] | |
| ~2.5 µM | CRITICAL: High affinity for Magnesium.[2][3] | |
| ~3.0 mM | Releases | |
| Quantum Yield | 0.18 | High efficiency compared to Nitr-5. |
| Uncaging Speed | < 180 µs | Suitable for synaptic transmission studies. |
The "Magnesium Trap": Critical Experimental Constraint
The most common failure mode in DM-nitrophen experiments is the Magnesium Interference .
Because DM-nitrophen is an EDTA derivative, it binds
-
Physiological Reality: Intracellular
is typically 1–2 mM. -
The Consequence: If you introduce DM-nitrophen into a cell with standard internal solution (containing Mg-ATP or
), the DM-nitrophen will instantly saturate with . -
The Artifact: When you flash UV light, the chelator cleaves and releases the bound ion.[1][5] If it was holding
, you generate a Magnesium Jump , not a Calcium Jump.
Rule of Thumb: DM-nitrophen is best suited for experiments where
Visualization: The Uncaging Pathway
Figure 1: The photolysis pathway. Note the parallel "Mg Release" pathway (dashed red) which represents the experimental artifact if Mg is not controlled.
Validated Experimental Protocol
This protocol describes the preparation of a patch-clamp internal solution designed to generate a reproducible
Phase 1: Stoichiometric Calculation
To ensure DM-nitrophen is "loaded" with Ca, you must titrate the total Calcium (
-
Target Ratio: 70–90% loading.
-
Formula: If
, add to reach . -
Why? Leaving 10–30% of DM-nitrophen calcium-free ensures that the resting
remains low (buffered) before the flash. If you exceed 100% loading, the resting calcium will be toxic to the cell immediately upon break-in.
Phase 2: Solution Preparation
-
Base Buffer: Prepare a Cs-based or K-based internal solution (e.g., 130 mM Cs-Methanesulfonate, 10 mM HEPES).
-
pH Control: DM-nitrophen photoproducts are acidic (protons are released). Increase HEPES concentration to 20–40 mM to prevent intracellular acidification artifacts.
-
Mg Exclusion: Do not add
. If ATP is required, use -ATP or Tris-ATP , not Mg-ATP. -
Chelator Addition: Add DM-nitrophen (tetrapotassium salt) to 5–10 mM final concentration.
-
Calcium Loading: Add
standard solution to reach 75% of the DM-nitrophen concentration. -
Verification: Check pH strictly. Adjust to 7.2.
Phase 3: In-Cell Calibration (Self-Validating Step)
Before running the actual experiment, you must validate the loading state.
-
Dye Co-loading: Add a low-affinity calcium dye (e.g., Fluo-4FF or Oregon Green BAPTA-5N ,
) to the pipette. Do not use high-affinity dyes (like Fura-2) as they will saturate immediately upon the flash. -
The Test Flash: Deliver a low-intensity UV pulse (10% energy).
-
Readout: You should see a sharp rise in fluorescence (uncaging) followed by a rapid decay.
-
Rapid Decay Mechanism: The unphotolyzed DM-nitrophen (the 25% that was empty) will quickly re-bind the released calcium. This "spike" profile confirms the system is working.
-
Visualization: Experimental Workflow
Figure 2: Operational workflow for intracellular uncaging. The stability check (Decision node) prevents data collection from compromised cells.
Troubleshooting & Data Interpretation
The "Rebinding" Artifact
Unlike Nitr-5 or NP-EGTA, which often produce a "step" increase in calcium, DM-nitrophen often produces a "spike."
-
Cause: Because DM-nitrophen has such high affinity (5 nM) and fast kinetics, any unphotolyzed chelator remaining in the focal volume will aggressively re-sequester the calcium released by the photolyzed molecules.
-
Solution: To achieve a sustained step, you must photolyze a large fraction of the chelator (high-intensity flash) or saturate the remaining buffer capacity.
Distinguishing Ca vs. Mg Effects
If you observe a physiological response (e.g., transmitter release) but suspect Mg interference:
-
Control: Repeat the experiment using Diazo-2 (a photo-buffer that binds Ca upon flashing) or flash the cell with unloaded DM-nitrophen in a high-Mg solution.
-
Logic: If the response persists in conditions where Ca is clamped or absent, but Mg is released, your effect is Mg-driven.
References
-
Kaplan, J. H., & Ellis-Davies, G. C. (1988).[3][6][7] Photolabile chelators for the rapid photorelease of divalent cations.[2][4][5][7] Proceedings of the National Academy of Sciences, 85(17), 6571–6575.[7] [Link][3]
-
Ellis-Davies, G. C. (2008).[2] Neurobiology with caged calcium.[2][7][8][9][10] Chemical Reviews, 108(5), 1603–1613. [Link]
-
Neher, E., & Zucker, R. S. (1993). Multiple calcium-dependent processes related to secretion in bovine chromaffin cells. Neuron, 10(1), 21–30. [Link]
-
Faas, G. C., et al. (2005).[2] Kinetic properties of DM-nitrophen binding to calcium and magnesium. Biophysical Journal, 88(6), 4421–4433. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. interchim.fr [interchim.fr]
- 3. pnas.org [pnas.org]
- 4. web.math.princeton.edu [web.math.princeton.edu]
- 5. Millisecond studies of calcium-dependent exocytosis in pituitary melanotrophs: comparison of the photolabile calcium chelators nitrophenyl-EGTA and DM-nitrophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mcb.berkeley.edu [mcb.berkeley.edu]
- 7. Calcium released by photolysis of DM-nitrophen triggers transmitter release at the crayfish neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium released by photolysis of DM-nitrophen triggers transmitter release at the crayfish neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium released by photolysis of DM-nitrophen stimulates transmitter release at squid giant synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium released by photolysis of DM-nitrophen stimulates transmitter release at squid giant synapse - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: DM-Nitrophen Photolysis and Calcium Uncaging Dynamics
Topic: DM-nitrophen absorption spectrum and excitation wavelength Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
DM-nitrophen (Dimethoxy-nitrophen) is a photolabile "caged" calcium chelator derived from EDTA. It is widely regarded as the gold standard for generating rapid, large-amplitude calcium (
This guide details the photophysical properties, absorption characteristics, and validated experimental protocols for utilizing DM-nitrophen in kinetic studies and cellular signaling research.
Part 1: Photophysical Properties & Absorption Spectrum[2]
Absorption Spectrum Analysis
The efficacy of DM-nitrophen relies on the specific excitation of its nitro-dimethoxyphenyl chromophore.
- (Absorption Peak): The absorption maximum is centered at 350 nm .
-
UV Excitation Window: Efficient photolysis occurs between 340 nm and 380 nm .
-
Extinction Coefficient (
): At 350 nm,ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> . This moderate extinction coefficient allows for sufficient light penetration into tissue while maintaining high photosensitivity.
Excitation Wavelengths
Researchers can utilize two primary modes of excitation:[1]
-
Single-Photon (UV): A flash lamp (Xenon) or laser (frequency-doubled ruby at 347 nm or
laser at 337 nm) is optimal. The 350–360 nm range is the "sweet spot" to maximize the uncaging rate while minimizing UV toxicity to cells. -
Two-Photon (IR): For spatially restricted uncaging in scattering tissue, femtosecond pulsed lasers tuned to 720 nm are highly effective (approx.
), whereas excitation at 810 nm is significantly less efficient.[1]
Quantum Yield and Efficiency[2][3][5][6]
-
Quantum Yield (
): 0.18 .[2][3] This indicates that for every 100 photons absorbed, 18 molecules of DM-nitrophen undergo photolysis.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Uncaging Kinetics: The release of
is extremely rapid ( ), making it suitable for studying fast synaptic transmission and muscle contraction kinetics.
Summary Data Table: Photophysical & Binding Parameters
| Parameter | Value | Context |
| 350 nm | Peak absorption | |
| Excitation Range | 340–400 nm | Effective photolysis window |
| Extinction Coeff. ( | At 350 nm | |
| Quantum Yield ( | 0.18 | Efficiency of photolysis |
| ~5.0 nM | High affinity (Caged state) | |
| ~3.0 mM | Low affinity (Uncaged state) | |
| Mg Binding ( | ~2.5 | Critical: Binds Mg tightly |
Part 2: Mechanism of Action
Unlike NP-EGTA, which is highly selective for
The Photolysis Pathway
Upon absorption of a photon, the nitro group abstracts a proton, leading to an aci-nitro intermediate. This intermediate spontaneously cleaves the carbon backbone, splitting the single tetracarboxylate chelator into two separate dicarboxylate iminodiacetic acid products. Neither product can effectively chelate calcium, resulting in the "dumping" of free ions.
Figure 1: The photolysis reaction pathway of DM-nitrophen.[2][4] Absorption of UV light triggers a structural cleavage that destroys the chelation cage, releasing free Calcium.
Part 3: Experimental Protocols
Preparation and Handling
Warning: DM-nitrophen is sensitive to ambient light.[5] All preparation must occur under yellow ( >500 nm) safe-light conditions.
-
Stock Solution: Dissolve DM-nitrophen tetrasodium salt in high-purity water (molecular biology grade) to a concentration of 10–20 mM .
-
pH Adjustment: The affinity is pH-sensitive. Buffer the solution to pH 7.2 using HEPES or MOPS. Avoid phosphate buffers as they precipitate calcium.
-
Quantification: Verify concentration using UV-Vis spectroscopy. Dilute a small aliquot 1:100 and measure Abs at 350 nm. Calculate concentration using Beer’s Law (
).
In Vitro Calibration (Self-Validation Step)
Before applying to cells, validate the "caging" capacity.
-
Mix 100
M DM-nitrophen with 50 M and a low-affinity fluorescent indicator (e.g., Fluo-4FF or Oregon Green BAPTA-5N). -
Expectation: Fluorescence should be low (DM-nitrophen sequesters Ca).
-
Result: Fluorescence should instantaneously spike. If fluorescence is high before the flash, the DM-nitrophen is degraded or saturated.
Cellular Loading and Uncaging Workflow
Because DM-nitrophen binds
-
Loading Strategy: Use whole-cell patch clamp to dialyze the cell with a defined solution containing DM-nitrophen pre-loaded with
(typically 90% saturated). -
Ratio: A common ratio is 10 mM DM-nitrophen : 9 mM
. This buffers resting to low levels (~100 nM) while providing a massive reserve for release.
Figure 2: Step-by-step experimental workflow for intracellular calcium uncaging using DM-nitrophen.
Part 4: Troubleshooting & Optimization (The "Mg-Lock")
The Problem: DM-nitrophen is an EDTA derivative, meaning it binds
Solution:
-
Pre-loading: Always load DM-nitrophen with
(e.g., 90% saturation) before introducing it to the cell. Since the affinity (5 nM) is higher than affinity (2.5 M), the calcium will stay bound until photolysis. -
Avoid "Empty" Cage: Never introduce Ca-free DM-nitrophen into a Mg-containing cell if your goal is pure Ca-buffering, as it will simply become a Mg-buffer.
References
-
Kaplan, J. H., & Ellis-Davies, G. C. (1988). Photolabile chelators for the rapid photorelease of divalent cations. Proceedings of the National Academy of Sciences, 85(17), 6571-6575.
-
Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(10), 807-816.
-
Zucker, R. S. (1993). The calcium concentration clamp: spikes and reversible pulses using the photolabile chelator DM-nitrophen. Cell Calcium, 14(2), 87-100.
-
Neher, E., & Zucker, R. S. (1993). Multiple calcium-dependent processes related to secretion in bovine chromaffin cells. Neuron, 10(1), 21-30.
Sources
- 1. Calcium uncaging with visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mcb.berkeley.edu [mcb.berkeley.edu]
- 3. researchgate.net [researchgate.net]
- 4. mcb.berkeley.edu [mcb.berkeley.edu]
- 5. Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Localized Ca2+ uncaging reveals polarized distribution of Ca2+-sensitive Ca2+ release sites: mechanism of unidirectional Ca2+ waves - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Mechanistic Guidelines and Protocol for Loading Cells with DM-Nitrophen AM Ester
Executive Summary
DM-nitrophen (DMNP-EDTA) is a highly efficient photolabile chelator engineered for the rapid photorelease of divalent cations with sub-millisecond temporal resolution[1]. While historically developed and marketed as a "caged calcium" probe, the acetoxymethyl (AM) ester loading method introduces a critical biochemical paradigm shift. Because the AM ester enters the cell in an uncomplexed (cation-free) state, its subsequent intracellular binding is dictated entirely by endogenous cation gradients.
This application note provides a comprehensive, step-by-step protocol for loading DM-nitrophen AM, while addressing a crucial physicochemical reality: under physiological conditions, AM-loaded DM-nitrophen functions predominantly as caged magnesium (Mg²⁺), not caged calcium (Ca²⁺) [2].
Mechanistic Paradigm: The Mg²⁺ vs. Ca²⁺ Dichotomy
To design a self-validating experimental system, researchers must understand the causality behind intracellular chelation. DM-nitrophen is an EDTA derivative[2],[3].
-
Pre-photolysis Affinity: The intact chelator has a dissociation constant (Kd) of ~5 nM for Ca²⁺ and ~2.5 µM for Mg²⁺[4],[3].
-
Post-photolysis Affinity: Upon UV illumination (340–360 nm), the molecule is cleaved into iminodiacetic acid photoproducts, dropping its affinity for both cations dramatically to ~3 mM[5],[4].
The AM Loading Caveat: The AM ester form is membrane-permeant, allowing for non-invasive cell loading[5]. However, intracellular esterases cleave the AM groups to yield the free, empty chelator. In a resting mammalian cell, free [Mg²⁺] is approximately 1 mM, whereas free [Ca²⁺] is roughly 100 nM[1],[3]. Because the resting concentration of Mg²⁺ is 10,000 times higher than Ca²⁺, the empty DM-nitrophen overwhelmingly binds endogenous Mg²⁺[1]. Consequently, UV photolysis of AM-loaded DM-nitrophen yields a massive spike in intracellular Mg²⁺[2].
Strategic Alternative for Ca²⁺: If non-invasive AM loading for calcium uncaging is strictly required, NP-EGTA AM is the preferred reagent. Its Kd for Mg²⁺ is 9 mM, preventing physiological Mg²⁺ interference[4],[6]. If DM-nitrophen must be used for Ca²⁺ uncaging due to its superior quantum yield, it must be introduced via patch pipette or microinjection as a pre-formed Ca²⁺ complex[7],[3].
Fig 1: Mechanistic pathway of DM-nitrophen AM ester cleavage and subsequent Mg²⁺ binding in vivo.
Physicochemical Properties of Photolabile Chelators
To facilitate experimental design, the quantitative binding kinetics of DM-nitrophen are compared against NP-EGTA below[4],[6],[3]:
| Property | DM-nitrophen (DMNP-EDTA) | NP-EGTA |
| Base Chelator | EDTA derivative | EGTA derivative |
| Pre-photolysis Ca²⁺ Kd | 5 nM | 80 nM |
| Post-photolysis Ca²⁺ Kd | ~3 mM | >1 mM |
| Pre-photolysis Mg²⁺ Kd | 2.5 µM | 9 mM |
| Primary in vivo AM Application | Caged Mg²⁺ | Caged Ca²⁺ |
| Photolysis Wavelength | 340–360 nm | 340–360 nm |
Experimental Protocol: DM-Nitrophen AM Loading
This protocol outlines the optimal methodology for loading intact cells with DM-nitrophen AM[5].
Materials Required
-
DM-nitrophen AM (DMNP-EDTA AM ester)[5].
-
Anhydrous DMSO (High purity, ≤0.01% water).
-
Pluronic F-127 (20% w/v in DMSO).
-
Physiological buffer (e.g., HBSS or ACSF), strictly free of heavy metals.
Step-by-Step Workflow
Step 1: Stock Solution Preparation Dissolve the lyophilized DM-nitrophen AM in anhydrous DMSO to create a 1–5 mM stock. Add an equal volume of 20% Pluronic F-127 and vortex well.
-
Causality: Water rapidly hydrolyzes AM esters, rendering them membrane-impermeant; anhydrous DMSO prevents this. Pluronic F-127 is a non-ionic surfactant that prevents the highly lipophilic AM ester from precipitating in aqueous buffers, forming micelles that facilitate membrane fusion.
Step 2: Loading Solution Formulation Dilute the DMSO stock into your physiological buffer to achieve a final working concentration of 1–10 µM. Ensure the final DMSO concentration does not exceed 0.1–0.2% to avoid cellular toxicity.
Step 3: Cell Incubation Apply the loading solution to the cells and incubate at 37°C for 30–45 minutes. Protect the samples from all ambient light.
-
Causality: The 37°C temperature optimizes intracellular esterase activity and membrane fluidity. Light protection is mandatory to prevent premature photolysis of the caged compound[6].
Step 4: Washing Phase Remove the loading solution and wash the cells 3 times with dye-free physiological buffer.
-
Causality: Washing removes extracellular AM ester. Failure to do so results in high background noise and extracellular cation uncaging, which confounds intracellular data.
Step 5: De-esterification Phase (Critical Step) Incubate the washed cells in dye-free buffer for an additional 20–30 minutes at room temperature or 37°C.
-
Causality: AM cleavage is not instantaneous. This secondary incubation ensures all intracellular AM groups are fully hydrolyzed, trapping the active chelator inside the cell. Furthermore, esterase cleavage releases formaldehyde and acetic acid byproducts; this wait period allows the cell's internal buffering systems to clear these toxins before the stress of UV photolysis.
Step 6: Photolysis & Validation Co-load the cells with a fluorescent indicator (e.g., Mag-Fluo-4 for Mg²⁺ or Fluo-4 for Ca²⁺) to create a self-validating system[3]. Apply a brief UV flash (340–360 nm) using a xenon flash lamp or a 355 nm laser[4],[6].
Fig 2: Step-by-step experimental workflow for loading cells with DM-nitrophen AM ester.
References
-
[5] DMNP-EDTA (Caged Calcium), AM Ester - Biotium - Cambridge Bioscience. 5
-
[2] Ellis-Davies, G. C. (2006). DM-nitrophen AM is caged magnesium. Cell Calcium, 39(6), 471-473. PubMed. 2
-
[1] Ellis-Davies, G. C. (2007). Useful caged compounds for cell physiology. PMC - NIH. 1
-
[6] Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3. Thermo Fisher Scientific. 6
-
[3] Control of Local Intracellular Calcium Concentration with Dynamic-Clamp Controlled 2-Photon Uncaging. PLOS One. 3
Sources
- 1. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DM-nitrophen AM is caged magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. interchim.fr [interchim.fr]
- 5. DMNP-EDTA (Caged Calcium), AM Ester - Biotium [bioscience.co.uk]
- 6. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - AE [thermofisher.com]
- 7. thomassci.com [thomassci.com]
Application Note: High-Speed Photolytic Control of Intracellular Calcium using DM-Nitrophen in In Vitro Assays
Introduction to Ultra-Fast Calcium Manipulation
Understanding the precise spatiotemporal dynamics of calcium (Ca2+) signaling requires tools capable of manipulating intracellular Ca2+ concentrations ([Ca2+]i) faster than the biological sensors themselves react. DM-nitrophen (also known commercially as DMNP-EDTA) is a photolabile Ca2+ chelator that functions as a "caged" calcium molecule[1].
Upon exposure to near-ultraviolet (UV) light (typically 340–360 nm), the molecule undergoes rapid photochemical cleavage. This event drops its affinity for Ca2+ by approximately 600,000-fold, releasing a burst of free Ca2+ in less than 180 microseconds[2]. This Application Note provides a comprehensive, self-validating guide to designing and executing in vitro Ca2+ release assays using DM-nitrophen, specifically tailored for studying rapid phenomena such as synaptic vesicle fusion and ion channel gating.
Photochemical cleavage of DM-Nitrophen and the subsequent rapid Ca2+ signaling cascade.
Physicochemical Properties & The Magnesium Dilemma
When selecting a caged Ca2+ compound, researchers must balance release kinetics against cation selectivity. DM-nitrophen offers the fastest release kinetics and the largest shift in dissociation constant (Kd) post-photolysis, boasting a quantum yield of 0.18[3]. However, because it is an EDTA derivative, it also binds magnesium (Mg2+) with high affinity (Kd ~ 2.5 µM)[1].
The Causality of Buffer Design: In a typical mammalian cell, resting free [Mg2+]i is approximately 1 mM. If DM-nitrophen is introduced into the cell without being fully saturated by Ca2+, the abundant ambient Mg2+ will rapidly occupy the empty chelator sites[4]. Upon UV flashing, the photolysis will release both Ca2+ and Mg2+, creating a confounding "Mg2+ jump" that can independently alter target enzymes or ion channels[4].
Conversely, alternatives like NP-EGTA have negligible affinity for Mg2+ (Kd ~ 9 mM)[5], but suffer from a slow uncaging time constant (~10.3 ms)[6]. This slow release makes NP-EGTA unsuitable for studying ultra-fast processes like action-potential-driven vesicle release[6]. Therefore, to harness the speed of DM-nitrophen, researchers must employ rigorous stoichiometric pre-loading with Ca2+ to outcompete Mg2+ binding.
Table 1: Comparative Properties of Caged Calcium Compounds
| Property | DM-Nitrophen | NP-EGTA | Nitr-5 |
| Pre-photolysis Ca2+ Kd | 5.0 nM[3] | 80 nM[5] | 145 nM[4] |
| Post-photolysis Ca2+ Kd | 3.0 mM[2] | > 1.0 mM[5] | 6.3 µM[4] |
| Pre-photolysis Mg2+ Kd | 2.5 µM[1] | 9.0 mM[5] | 8.5 mM[3] |
| Quantum Yield | 0.18[4] | 0.20[5] | 0.02[3] |
| Ca2+ Release Time Constant | < 180 µs[2] | ~ 10.3 ms[6] | ~ 300 µs[3] |
Experimental Protocols
To ensure a self-validating system, the following protocols integrate both the preparation of the caged compound and the real-time optical verification of the Ca2+ jump.
End-to-end workflow for DM-Nitrophen loading, photolysis, and signal acquisition.
Protocol 1: Preparation and Equilibration of DM-Nitrophen Solutions
To avoid the Mg2+ artifact, DM-nitrophen must be pre-equilibrated with Ca2+ before introduction into the in vitro system or patched cell[7].
-
Buffer Preparation: Prepare a standard intracellular recording solution lacking MgATP initially. The presence of Mg2+ in the stock buffer will compete with Ca2+ loading. Replace MgATP with NaATP during this step[7].
-
DM-Nitrophen Addition: Dissolve DM-nitrophen to a final concentration of 2 to 10 mM in the intracellular solution.
-
Stoichiometric Ca2+ Loading: Add CaCl2 to achieve a 60–70% saturation of the DM-nitrophen[7]. Scientific Insight: Leaving 30–40% of the cage Ca2+-free provides an intracellular buffer against resting Ca2+ fluctuations, preventing baseline toxicity and premature activation of Ca2+-dependent pathways[7].
-
Indicator Addition: Add a low-affinity fluorescent Ca2+ indicator (e.g., Oregon Green BAPTA-5N at 100-200 µM) to simultaneously monitor the Ca2+ jump[4].
-
Final Adjustment: Adjust the pH to 7.2. Filter the solution through a 0.22 µm syringe filter and backfill the patch pipettes.
Protocol 2: In Vitro Flash Photolysis and High-Speed Detection
-
Cellular Loading: Establish a whole-cell patch-clamp configuration. Allow 5 to 10 minutes for the caged complex and the fluorescent dye to fully diffuse from the pipette into the dendritic arbor or target cellular region[7].
-
Baseline Verification: Record baseline fluorescence to ensure the cell is not experiencing Ca2+ overload prior to photolysis.
-
Photolysis Trigger: Trigger a 1–2 ms pulse from a Xenon arc lamp or a 355 nm UV laser[7]. Ensure the illumination covers the entire field of view or is precisely targeted to the region of interest.
-
Data Acquisition: Simultaneously record the electrophysiological response (e.g., Ca2+-activated K+ currents) and the fluorescence transient. The Ca2+ jump should register as an immediate step-increase in fluorescence[7].
Troubleshooting and System Validation
In Vitro Droplet Calibration (Self-Validation Step): Before proceeding to live-cell experiments, it is critical to validate the uncaging efficiency and buffer capacity.
-
Place a 1 µL droplet of the prepared internal solution (containing DM-nitrophen, Ca2+, and Oregon Green BAPTA-5N) under the microscope objective in a cell-free environment.
-
Deliver a standard UV flash.
-
Analysis: You should observe a sharp, step-like increase in fluorescence. If the fluorescence spikes but immediately decays, it indicates that the released Ca2+ is rapidly rebinding to unphotolyzed DM-nitrophen[3]. This implies the initial Ca2+ loading ratio was too low. Adjust the Ca2+:DM-nitrophen ratio closer to 0.8:1 to achieve a stable step-increase in [Ca2+][3].
References
-
PHOTOCHEMICAL MANIPULATION OF DIVALENT CATION LEVELS - Annual Reviews Source: annualreviews.org URL:[Link]
-
Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium - ResearchGate Source: researchgate.net URL:[Link]
-
Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium - PMC Source: nih.gov URL:[Link]
-
DMNP-EDTA, NP-EGTA - Interchim Source: interchim.fr URL:[Link]
-
Photolytic Manipulation of[Ca2+]i Reveals Slow Kinetics of Potassium Channels Underlying the Afterhyperpolarization in Hippocampal Pyramidal Neurons | Journal of Neuroscience Source: jneurosci.org URL:[Link]
Sources
- 1. biotium.com [biotium.com]
- 2. interchim.fr [interchim.fr]
- 3. annualreviews.org [annualreviews.org]
- 4. Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - CH [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. jneurosci.org [jneurosci.org]
Application Note: DM-nitrophen for High-Speed Presynaptic Calcium Uncaging
[1]
Abstract
This guide details the application of DM-nitrophen , a photolabile calcium chelator, for studying the kinetics of synaptic transmission.[1][2] Unlike slower caged compounds (e.g., NP-EGTA), DM-nitrophen offers sub-millisecond calcium release kinetics, enabling the simulation of action potential-like calcium spikes in presynaptic terminals. This protocol is designed for electrophysiologists and neuroscientists aiming to dissect the calcium dependence of vesicle fusion, determine the cooperativity of calcium sensors (e.g., Synaptotagmin), and investigate short-term plasticity mechanisms.
Introduction & Mechanism of Action
The "Calcium Spike" Generator
DM-nitrophen (1-(4,5-dimethoxy-2-nitrophenyl)-1,2-diaminoethane-N,N,N',N'-tetraacetic acid) is an EDTA derivative modified with a photolabile nitrobenzyl group. Its utility in synaptic physiology stems from a dramatic change in calcium affinity upon ultraviolet (UV) photolysis.
-
Pre-Photolysis (Dark State): DM-nitrophen acts as a high-affinity calcium buffer (
), tightly sequestering calcium ions. -
Post-Photolysis (Active State): Upon absorption of UV light (~350 nm), the molecule cleaves, and the resulting photoproducts have a low affinity for calcium (
). -
The Result: The bound calcium is instantly released, generating a concentration jump (spike) from resting levels (~100 nM) to micromolar levels (>100 µM) within microseconds.
The Magnesium Caveat (Critical)
Unlike EGTA-based cages (e.g., NP-EGTA), DM-nitrophen is an EDTA derivative and possesses a significant affinity for Magnesium (
-
Implication: If DM-nitrophen is introduced into the cell without Calcium, it acts as "Caged Magnesium."[3] Photolysis will release
, not . -
Solution: For calcium uncaging, DM-nitrophen must be loaded into the pipette as a Calcium-complex (e.g., 10 mM DM-nitrophen + 4-9 mM
). Since the affinity for is higher than for , Calcium displaces Magnesium in the pipette solution.
Mechanism Diagram
Figure 1: Upon UV absorption, DM-nitrophen cleaves, drastically reducing its affinity for Calcium and releasing it into the cytosol.[3][4] Note the potential for post-flash Magnesium interference.
Applications in Synaptic Transmission[1][5][6]
Dissecting Vesicle Fusion Kinetics
By bypassing Voltage-Gated Calcium Channels (VGCCs), DM-nitrophen allows researchers to:
-
Determine Calcium Sensitivity: Plot the rate of release (EPSC amplitude or Capacitance jump) against intracellular Calcium concentration (
) to derive the Hill coefficient of the calcium sensor. -
Measure Synaptic Delay: Quantify the time between the Calcium rise and the onset of fusion, isolating the kinetics of the fusion machinery from channel gating kinetics.
Presynaptic "Calcium Clamp"
In small terminals (e.g., Calyx of Held, Cortical Boutons), DM-nitrophen can clamp
Experimental Protocol
Reagents & Equipment
-
Caged Compound: DM-nitrophen (Salt form for patch pipettes).[5]
-
Dye: Low-affinity Calcium indicator (e.g., OGB-5N, Fura-2FF, or Fura-6F). Note: High-affinity dyes like Fura-2 will saturate immediately upon uncaging.
-
Light Source: UV Flash Lamp (Xenon) or pulsed Laser (Nd:YAG 355 nm).
-
Optics: Quartz optics are preferred for UV transmission; standard glass objectives may attenuate the signal significantly.
Internal Solution Preparation (The "Recipe")
The ratio of DM-nitrophen to
| Component | Concentration | Purpose |
| DM-nitrophen | 5 - 10 mM | The caged chelator.[6] |
| CaCl₂ | 4 - 9 mM | Loads the cage. 40-90% saturation recommended. |
| Low-Affinity Dye | 100 - 200 µM | e.g., OGB-5N ( |
| ATP / GTP | Standard | Metabolic support (Mg-ATP can be used, but keep total Mg low). |
| Buffer (HEPES) | 40 - 50 mM | Critical: Photolysis releases protons. High buffering capacity is required to prevent acidification. |
Calculation Note: To calculate free
Step-by-Step Workflow
Phase 1: Loading
-
Establish Whole-Cell configuration on the presynaptic terminal or soma.[5]
-
Allow 10-20 minutes for diffusional equilibration. The large DM-nitrophen molecule diffuses slower than ions.
-
Monitor resting fluorescence. If it rises uncontrollably, the cell may be overloaded with Calcium (check pipette solution ratio).
Phase 2: Calibration (In Vivo)
Before the experiment, you must establish the dynamic range of your dye in the specific cellular environment.
-
Measure
: Fluorescence at resting state. -
Measure
: Often obtained at the end of the experiment by photolyzing the entire cage content or using a separate "high Ca" internal solution patch. -
Measure
: Obtained using a separate "zero Ca" (EGTA only) internal solution patch.
Phase 3: Uncaging & Recording
-
Set the patch-clamp amplifier to Voltage Clamp (measure EPSCs) or Lock-in mode (measure Capacitance,
). -
Trigger the UV Flash (100 µs - 1 ms duration).
-
Simultaneously acquire:
-
Fluorescence trace: To calculate the
step size. -
Electrophysiological trace: To measure the synaptic response.[1]
-
Experimental Setup Diagram
Figure 2: Schematic of the optical and recording setup. The UV pulse triggers uncaging while the PMT monitors calcium levels and the amplifier records synaptic events.
Troubleshooting & Self-Validation
| Issue | Probable Cause | Corrective Action |
| High Resting Calcium | Incorrect DM-nitrophen:Ca ratio or degradation of the cage. | Increase the DM-nitrophen concentration relative to |
| No Release Detected | "Caged Magnesium" effect.[7] | Ensure |
| Post-Flash "Sag" | Re-equilibration with Mg or native buffers. | This is intrinsic to DM-nitrophen. Analyze the peak response immediately (< 5 ms) after the flash. For sustained release, use NP-EGTA. |
| Acidification | Protons released during photolysis. | Increase HEPES concentration to 40-50 mM in the internal solution. |
References
-
Kaplan, J. H., & Ellis-Davies, G. C. (1988).[1][8] Photolabile chelators for the rapid photorelease of divalent cations.[3] Proceedings of the National Academy of Sciences, 85(17), 6571–6575. [Link]
-
Delaney, K. R., & Zucker, R. S. (1990). Calcium released by photolysis of DM-nitrophen stimulates transmitter release at squid giant synapse.[1] The Journal of Physiology, 426, 473–498. [Link]
-
Faas, G. C., Karacs, K., & Vergara, J. L. (2005). Kinetic properties of DM-nitrophen binding to calcium and magnesium. Biophysical Journal, 88(6), 4421–4433. [Link]
-
Schneggenburger, R., & Neher, E. (2000). Intracellular calcium dependence of transmitter release rates at a fast central synapse. Nature, 406(6798), 889–893. [Link]
-
Ellis-Davies, G. C. (2007).[3] Caged compounds: photorelease technology for control of cellular chemistry and physiology.[3][4][9] Nature Methods, 4(8), 619–628. [Link]
Sources
- 1. mcb.berkeley.edu [mcb.berkeley.edu]
- 2. Calcium released by photolysis of DM-nitrophen triggers transmitter release at the crayfish neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. Laser photolysis of caged calcium: rates of calcium release by nitrophenyl-EGTA and DM-nitrophen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Millisecond studies of calcium-dependent exocytosis in pituitary melanotrophs: comparison of the photolabile calcium chelators nitrophenyl-EGTA and DM-nitrophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. web.math.princeton.edu [web.math.princeton.edu]
- 9. researchgate.net [researchgate.net]
Application Note: High-Resolution Dissection of Exocytosis Kinetics Using DM-Nitrophen Photolysis
Executive Summary
This guide details the protocol for measuring the kinetics of calcium-triggered exocytosis with sub-millisecond resolution. Unlike slow perfusion methods, flash photolysis of DM-nitrophen (a caged calcium chelator) allows researchers to instantaneously elevate intracellular calcium (
Key Advantage: DM-nitrophen possesses a unique high-affinity state (
Mechanistic Principles
The Chemical Trigger
DM-nitrophen is an EDTA derivative. Its efficacy stems from a specific photochemical property: it binds
The Magnesium Caveat:
Unlike NP-EGTA, DM-nitrophen binds
-
Implication: Upon photolysis, DM-nitrophen releases both
and . -
Solution: The protocol below utilizes a specific "loading ratio" of
to DM-nitrophen to ensure the released species is predominantly Calcium, or accounts for Mg-displacement transients.
Mechanism Diagram
The following diagram illustrates the photochemical uncaging and subsequent synaptic vesicle fusion.
Figure 1: Photochemical pathway of DM-nitrophen. The UV flash cleaves the chelator, reducing affinity and releasing calcium to bind synaptic sensors.
Experimental Infrastructure
Hardware Requirements
| Component | Specification | Purpose |
| Patch Clamp Amplifier | Low-noise (e.g., HEKA EPC10, Axon MultiClamp) | High-resolution capacitance ( |
| Light Source | Xenon Flash Lamp or UV Laser (355 nm) | Delivers high-energy UV pulse (< 1 ms duration). |
| Microscope | Inverted with Quartz optics | Quartz is essential to prevent UV absorption by glass. |
| Detector | Photodiode / PMT | To record the exact timing and profile of the flash. |
Signal Flow Diagram
Figure 2: Signal flow. The computer triggers the flash while simultaneously recording membrane admittance changes via the amplifier.
Protocol: Solution Preparation & Loading
Critical Step: The ratio of Total Calcium (
Internal Pipette Solution
Prepare the following intracellular solution. Keep on ice and protect from light.
| Reagent | Concentration | Function |
| DM-nitrophen | 10 mM | The cage. |
| 5 mM | Loads the cage to 50% saturation. | |
| Cs-Glutamate | 100 mM | Main salt (Cs blocks K+ channels). |
| TEA-Cl | 20 mM | Blocks voltage-gated K+ channels. |
| Mg-ATP | 2 mM | Fuel for priming (See Note A). |
| GTP | 0.3 mM | Maintenance of G-protein signaling. |
| Furaptra (Mag-Fura-2) | 0.1 - 0.5 mM | Low-affinity dye for calibration. |
| HEPES | 40 mM | pH buffering (pH 7.2). |
Note A (The Mg Balance): Since DM-nitrophen binds Mg, adding Mg-ATP can be tricky. However, ATP requires Mg to be biologically active. The high concentration of DM-nitrophen (10 mM) usually buffers the Mg from the ATP. The 50% Ca-loading ensures that upon patch rupture, the cell is not flooded with free Ca (which would cause immediate run-down).
Dye Selection for Validation
-
Do NOT use Fura-2: It has a
of ~200 nM. It will saturate immediately upon the flash. -
Use Furaptra (Mag-Fura-2):
µM.[1] This dye is linear in the range of the flash-induced jump (10–100 µM), allowing accurate quantification of the stimulus.
Protocol: Execution & Recording
Step 1: Whole-Cell Configuration
-
Establish a G
seal. -
Break-in to whole-cell mode.
-
Wait 2–4 minutes: Allow the bulky DM-nitrophen molecule to diffuse from the pipette into the cell cytosol. Monitor Series Resistance (
); it must be stable (< 10 M ).
Step 2: Phase Calibration (Lindau-Neher)
-
In the amplifier software (e.g., Patchmaster), activate the "Sine+DC" or "Lock-in" module.
-
Apply a sine wave (1000 Hz, 20–50 mV peak-to-peak).
-
Perform Phase Optimization : Adjust the phase angle so that changes in Series Resistance (
) do not affect the Capacitance ( ) trace. This cross-talk removal is vital for validity.
Step 3: The Flash Protocol
-
Start the recording. Collect 1 second of baseline.
-
Trigger the Flash: Delivers a 1 ms pulse of UV light.
-
Observation:
-
Artifact: You will see a brief electrical artifact from the discharge.
- Jump: Immediately following the artifact, the capacitance trace should rise exponentially.
-
Fluorescence: The Furaptra signal should step up instantly.
-
Data Analysis & Interpretation
Calculating the Calcium Step
Use the Furaptra fluorescence ratio (
Kinetic Decomposition
Fit the capacitance rise (
| Component | Time Constant ( | Physiological Meaning |
| Fast Burst | 1 – 10 ms | Fusion of the Readily Releasable Pool (RRP) . Vesicles docked and primed at the membrane.[2] |
| Slow Burst | 50 – 500 ms | Fusion of the Reserve Pool . Vesicles that must be recruited and primed before fusion.[2] |
Troubleshooting & Validation (Self-Validating Systems)
Issue: "Loading Transient"
Symptom: Secretion starts immediately upon break-in, before the flash.
Cause: DM-nitrophen is binding cytosolic Mg, displacing the pre-loaded Ca.
Fix: Reduce the Ca-loading ratio in the pipette (e.g., 2 mM
Issue: No Capacitance Jump
Validation Check: Look at the Furaptra trace.
-
If Furaptra signal rises but
is flat: The flash worked, but the cell's secretory machinery is washed out or inhibited. Check GTP/ATP levels. -
If Furaptra signal is flat: The flash failed, or the DM-nitrophen is fully saturated/degraded. Replace the internal solution.
References
-
Kaplan, J. H., & Ellis-Davies, G. C. (1988).[3][4] Photolabile chelators for the rapid photorelease of divalent cations. Proceedings of the National Academy of Sciences, 85(17), 6571-6575. Link
-
Neher, E., & Zucker, R. S. (1993). Multiple calcium-dependent processes related to secretion in bovine chromaffin cells. Neuron, 10(1), 21-30. Link
-
Xu, T., Binz, T., Niemann, H., & Neher, E. (1998). Multiple kinetic components of exocytosis distinguished by neurotoxin sensitivity. Nature Neuroscience, 1(3), 192-200. Link
-
Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[3][5] Nature Methods, 4(10), 807-816. Link
Sources
- 1. Mag-Fura-2 (Furaptra) exhibits both low (microM) and high (nM) affinity for Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photolabile chelators for the rapid photorelease of divalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mcb.berkeley.edu [mcb.berkeley.edu]
Advanced Application Note: Spatiotemporal Control of Intracellular Calcium Dynamics using DM-Nitrophen
Introduction & Scientific Rationale
The precise spatiotemporal regulation of intracellular calcium ([Ca²⁺]ᵢ) is fundamental to investigating excitation-secretion coupling, synaptic transmission, and ion channel gating. While traditional methods like ionophores or patch-pipette dialysis alter [Ca²⁺]ᵢ globally and slowly, photolabile Ca²⁺ chelators ("caged calcium") allow researchers to manipulate [Ca²⁺]ᵢ with microsecond temporal precision and sub-micrometer spatial resolution.
Among commercially available caged compounds, DM-nitrophen stands out for its exceptionally high pre-photolysis affinity for Ca²⁺ and its dramatic drop in affinity upon ultraviolet (UV) or two-photon illumination. This Application Note details the physicochemical mechanisms, critical experimental design choices, and a validated protocol for utilizing DM-nitrophen in whole-cell patch-clamp configurations.
Mechanism of Action & Photophysical Properties
DM-nitrophen is a photolabile derivative of EDTA. In its unphotolyzed state, it binds Ca²⁺ with an affinity (
Crucially, these photoproducts possess a
Photolytic cleavage pathway of DM-nitrophen releasing intracellular calcium.
Experimental Design: Causality & Critical Parameters
To design a self-validating and artifact-free experiment, researchers must understand the chemical limitations of DM-nitrophen. The following parameters dictate experimental success:
The Magnesium Interference Problem (Caged Mg²⁺ vs. Caged Ca²⁺)
Because DM-nitrophen is EDTA-based, it does not perfectly discriminate between Ca²⁺ and Mg²⁺. It binds Mg²⁺ with a
-
Design Rule: Intracellular solutions must be rigorously Mg²⁺-free. Furthermore, using the AM-ester form of DM-nitrophen to load intact cells is highly discouraged; due to high native intracellular Mg²⁺ and low resting Ca²⁺, DM-nitrophen-AM effectively functions as "caged Mg²⁺"[4]. Whole-cell patch-clamp dialysis is the mandatory delivery method.
Shaping the Calcium Transient: Pulse vs. Step Dynamics
The kinetic profile of the uncaged Ca²⁺ transient is dictated by the stoichiometric ratio of total DM-nitrophen to total Ca²⁺ in the pipette[2].
-
The "Pulse" (Excess Chelator): If DM-nitrophen is loaded at a 2:1 ratio to Ca²⁺, the photolyzed Ca²⁺ will rapidly rebind to the unphotolyzed excess chelator. This creates a brief, spike-like transient mimicking an action potential.
-
The "Step" (Equimolar): If the ratio is close to 1:1, there is minimal free chelator available for rebinding. Photolysis results in a sustained, step-like elevation in [Ca²⁺]ᵢ, ideal for studying steady-state kinetics of Ca²⁺-binding proteins[2].
Fluorescent Indicator Selection
To accurately track the rapid uncaging kinetics (which can reach release rates of 40 kHz[3]), a low-affinity fluorescent dye such as Oregon Green BAPTA-5N (OGB-5N) or Fluo-4FF must be used. High-affinity dyes (like Fura-2) will instantly saturate and act as exogenous buffers, artificially blunting the amplitude and slowing the decay of the Ca²⁺ transient[5].
Data Presentation: Chelator Comparison
The following table summarizes why DM-nitrophen is preferred for two-photon applications requiring massive affinity shifts, compared to EGTA-based alternatives.
Table 1: Photophysical Properties of Common Caged Calcium Compounds
| Chelator | Pre-photolysis | Post-photolysis | Mg²⁺ Affinity ( | 2-Photon Cross-Section (730 nm) |
| DM-Nitrophen | 5 nM[1] | 3 mM[1] | ~25 µM[3] | ~0.013 GM[6] |
| NP-EGTA | 80 nM[7] | 1 mM[7] | 9 mM[3] | Negligible[6] |
| Nitr-5 | 145 nM[5] | 6.3 µM[5] | 8.5 mM[5] | N/A |
Step-by-Step Protocol: Whole-Cell Uncaging Workflow
Step-by-step experimental workflow for DM-nitrophen calcium uncaging.
Phase 1: Reagent Preparation (The Self-Validating Matrix)
-
Prepare the Base Intracellular Solution: Mix 120 mM Cs-glutamate (or K-gluconate depending on target currents), 20 mM HEPES, and 20 mM TEA-Cl (to block Ca²⁺-activated K⁺ currents if studying pure exocytosis)[8]. Adjust pH to 7.2.
-
Exclude Magnesium: Ensure no MgCl₂ or Mg-ATP is added. Use Na₂-ATP or Tris-ATP to maintain cellular viability[3].
-
Add Caged Complex & Dye: Add 2 mM Na₄-DM-nitrophen, 1.5 mM CaCl₂, and 100 µM OGB-5N[5].
-
Causality Check: This 2:1.5 ratio ensures that >99% of the DM-nitrophen is bound to Ca²⁺, yielding a resting free [Ca²⁺]ᵢ of ~1–3 µM before photolysis[5].
-
-
Light Protection: Wrap all tubes and syringes in aluminum foil. DM-nitrophen is highly sensitive to ambient light.
Phase 2: Cell Loading and Equilibration
-
Obtain a gigaseal and rupture the membrane to establish the whole-cell patch-clamp configuration.
-
Dialysis Window: Wait exactly 5 to 10 minutes[9]. This allows the large DM-nitrophen-Ca²⁺ complexes and the OGB-5N dye to physically diffuse from the patch pipette and equilibrate throughout the soma and dendritic arbors.
Phase 3: Calibration and Uncaging
-
Baseline Validation (Trustworthiness Check): Prior to uncaging, measure the baseline fluorescence of OGB-5N.
-
Troubleshooting: If the baseline fluorescence is saturating, the DM-nitrophen was either prematurely photolyzed by ambient room light, or trace Mg²⁺ contamination in your water displaced the Ca²⁺. Discard the aliquot.
-
-
Deliver the Photolytic Stimulus:
-
For Global Uncaging: Trigger a Xenon UV flash lamp (350 nm) coupled to the epifluorescence port. A 1 ms flash typically photolyzes 10-20% of the cage.
-
For Localized Uncaging: Park a femtosecond Ti:Sapphire laser tuned to 730 nm over the target synapse or microdomain. The two-photon focal volume (~0.5 fL) ensures Ca²⁺ is only released exactly at the region of interest[3].
-
-
Data Acquisition: Simultaneously record the electrophysiological response (e.g., EPSCs, vesicular capacitance jumps) and the optical Ca²⁺ transient.
Data Presentation: Expected Calcium Yields
The amplitude of the resulting Ca²⁺ transient is mathematically predictable based on the flash intensity (percentage of photolysis).
Table 2: Estimated Free [Ca²⁺]ᵢ based on Photolysis Yield (Assuming 2 mM Cage, 1.5 mM Ca²⁺)
| Photolysis Yield (%) | Estimated Peak Free[Ca²⁺]ᵢ | Physiological Application |
| 0% (Resting) | ~1.5 µM | Baseline monitoring |
| 10% (Mild Flash) | ~10 - 15 µM | Mimicking single action potential microdomains |
| 50% (Strong Flash) | ~100 - 150 µM | Triggering synchronous vesicular exocytosis[10] |
| 100% (Full Cleavage) | > 500 µM | Studying saturation kinetics of low-affinity sensors |
References
-
Photolytic Manipulation of [Ca2+]i Reveals Slow Kinetics of Potassium Channels Underlying the Afterhyperpolarization in Hippocampal Pyramidal Neurons Journal of Neuroscience [Link]
-
Photochemical Manipulation of Divalent Cation Levels Annual Reviews [Link]
-
Control of Local Intracellular Calcium Concentration with Dynamic-Clamp Controlled 2-Photon Uncaging PLOS / PMC [Link]
-
Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium Biophysical Journal / PMC [Link]
- Structure and synthesis of nitrophenyl-EGTA, a caged calcium, intermediates thereof and a method of producing a high photochemical yield of liberated calcium Google P
-
Calcium released by photolysis of DM-nitrophen triggers transmitter release at the crayfish neuromuscular junction Journal of Physiology / PubMed [Link]
-
Ca2+ Uncaging in Nerve Terminals: A Three-Point Calibration Procedure Cold Spring Harbor Protocols / PubMed [Link]
-
Photolysis of Caged Calcium in Femtoliter Volumes Using Two-Photon Excitation Biophysical Journal / ResearchGate[Link]
-
CALCIUM RELEASED BY PHOTOLYSIS OF DM-NITROPHEN STIMULATES TRANSMITTER RELEASE AT SQUID GIANT SYNAPSE Journal of Physiology / Berkeley[Link]
-
Increased Ca2+ leak and spatiotemporal coherence of Ca2+ release in cardiomyocytes during β-adrenergic stimulation Journal of Physiology / PMC[Link]
-
DM-nitrophen AM is caged magnesium Cell Calcium / ResearchGate [Link]
Sources
- 1. jneurosci.org [jneurosci.org]
- 2. annualreviews.org [annualreviews.org]
- 3. journals.plos.org [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US5446186A - Structure and synthesis of nitrophenyl-EGTA, a caged calcium, intermediates thereof and a method of producing a high photochemical yield of liberated calcium - Google Patents [patents.google.com]
- 8. mcb.berkeley.edu [mcb.berkeley.edu]
- 9. Increased Ca2+ leak and spatiotemporal coherence of Ca2+ release in cardiomyocytes during β-adrenergic stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium released by photolysis of DM-nitrophen triggers transmitter release at the crayfish neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Phototoxicity in DM-nitrophen Uncaging
Subject: Optimization of DM-nitrophen Photolysis for Live-Cell Calcium Imaging Ticket ID: DM-NP-PHOTO-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open
Core Directive: The Physics of Survival
Minimizing phototoxicity is not about "using less light"; it is about maximizing the Quantum Efficiency (QE) to Toxicity Ratio . DM-nitrophen (DMNP) is a high-affinity cage (
To succeed, you must move from "continuous blasting" to "precision striking."
The "Illumination Overhead" Principle
Most phototoxicity does not occur during data acquisition; it occurs during shutter latency . If your shutter takes 20ms to open/close but your camera exposure is 10ms, you are dosing the sample with 300% of the necessary UV radiation.
Immediate Action: Switch from software-controlled shutters to TTL-triggered solid-state illumination (LEDs or modulated lasers). This ensures the sample is lit only when the camera sensor is integrating photons.
Experimental Protocol: The "Safe Uncaging" Workflow
This protocol is designed to validate cell health before you commit to an expensive uncaging time-course.
Phase A: Buffer Engineering (The ROS Shield)
Standard Tyrode’s or ACSF buffers are insufficient for UV uncaging. You must supplement with a scavenger cocktail.
| Component | Concentration | Role | Mechanism |
| Trolox | 250 µM - 500 µM | Primary Scavenger | Water-soluble Vitamin E analog; halts lipid peroxidation chains. |
| Ascorbic Acid | 200 µM - 500 µM | Mitotic Protector | Specifically protects against UV-induced mitotic arrest. Warning: >1mM is cytotoxic. |
| Glutathione (GSH) | 1 mM | Cytosolic Buffer | Replenishes endogenous thiol pools depleted by UV exposure. |
Critical Note: Prepare Trolox stock (100 mM) in ethanol. Prepare Ascorbate fresh in water; it oxidizes rapidly (turns yellow).
Phase B: Loading & Dark Toxicity Check
DM-nitrophen binds
-
Load: 5–10 µM DM-nitrophen-AM for max 30 mins at room temperature.
-
Wash: 20 mins wash to allow de-esterification.
-
Dark Control: Image a loaded field without UV. If cells bleb or round up within 10 mins, your loading concentration is toxic. Reduce to 2 µM.
Phase C: The Flash Photolysis Setup
Do not use continuous UV arc lamps. Use a flash lamp or pulsed laser.
-
Wavelength: 350-365 nm is peak absorption. 405 nm works but requires higher power (lower absorption cross-section), paradoxically increasing heating/toxicity. Stick to 365 nm .
-
Pulse Duration: 1–5 ms pulses are superior to continuous illumination.
-
Synchronization: Trigger the UV pulse to occur during the "dead time" of your imaging camera (if using a frame-transfer CCD) or strictly synchronized with the exposure (sCMOS).
Visualization: Experimental Logic & Setup
Diagram 1: The Optimized Hardware Path
This diagram illustrates the TTL-triggered signal flow required to eliminate "Illumination Overhead."
Caption: Figure 1. Hardware synchronization flow. The Master Trigger ensures UV exposure occurs only during valid acquisition windows, eliminating unnecessary phototoxicity.
Diagram 2: Troubleshooting Decision Matrix
Follow this logic flow when experiments fail.
Caption: Figure 2. Diagnostic logic tree for isolating sources of toxicity versus experimental failure.
Troubleshooting & FAQ
Q1: I see a calcium rise, but the baseline never recovers. Is this phototoxicity?
A: Not necessarily. This is a classic artifact of DM-nitrophen. Unlike NP-EGTA, the photoproducts of DM-nitrophen (iminodiacetic acid derivatives) have a lower affinity for
Q2: Why does my "Uncaging" trigger a response even in -free buffer?
A: DM-nitrophen is often loaded as a complex with
Q3: Can I use 405 nm lasers instead of 365 nm?
A: You can, but it is risky. The absorption of DM-nitrophen at 405 nm is significantly lower than at 350 nm. To get the same release, you must increase laser power by ~5-10x. This increases thermal deposition and can cause "thermal lensing" or direct heat damage to the cell, which looks like phototoxicity. Recommendation: Stick to 365 nm or 375 nm high-power LEDs for the sweet spot of efficiency vs. energy deposition.
Q4: My cells die during the "focusing" phase before the experiment starts.
A: You are likely using the same light path for fluorescence excitation (GFP/Fluo-4) and uncaging. Even "blue" excitation light (488 nm) can have trace UV components if not heavily filtered, or your 488 nm intensity is simply too high, generating ROS before the main event. Fix: Use a "shutter-closed" focusing mode or extremely low light (ND 2.0 filter) for finding cells.
References
-
Kaplan, J. H., & Ellis-Davies, G. C. (1988). Photolabile chelators for the rapid photorelease of divalent cations. Proceedings of the National Academy of Sciences, 85(17), 6571–6575.
-
Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(10), 807–816.
-
Icha, J., Weber, M., Waters, J. C., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. BioEssays, 39(8), 1700003. (Source for Ascorbate/Trolox concentrations).[3][4][5]
-
Kiepas, A., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 133(4).
Sources
- 1. Calcium released by photolysis of DM-nitrophen stimulates transmitter release at squid giant synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium released by photolysis of DM-nitrophen triggers transmitter release at the crayfish neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
dealing with magnesium interference with DM-nitrophen
Welcome to the Technical Support Center for advanced photopharmacology and electrophysiology. As a Senior Application Scientist, I frequently consult with researchers facing a complex artifact in calcium (Ca²⁺) imaging: magnesium (Mg²⁺) interference during DM-nitrophen uncaging.
Because DM-nitrophen is a photolabile chelator that binds both Ca²⁺ and Mg²⁺, UV photolysis in a physiological intracellular environment often triggers an unintended Mg²⁺ spike alongside the desired Ca²⁺ transient. This guide provides the mechanistic causality behind this interference and field-proven, self-validating protocols to eliminate it.
FAQ: The Mechanism of Mg²⁺ Interference
Q1: Why does DM-nitrophen release Mg²⁺ upon UV photolysis? A1: The interference is rooted in competitive binding thermodynamics. DM-nitrophen (DMNP-EDTA) has a high affinity for Ca²⁺ (Kd ≈ 5 nM) and a moderate affinity for Mg²⁺ (Kd ≈ 2.5 µM)[1]. In a typical resting cell, intracellular free Mg²⁺ is in the 1–3 mM range[2]. If DM-nitrophen is not fully saturated with Ca²⁺, the abundant cytosolic Mg²⁺ will occupy the empty chelator sites via mass action. Upon UV irradiation (330–390 nm), the chelator is cleaved into photoproducts with a 1 (Kd ≈ 3 mM)[1]. Consequently, any bound Mg²⁺ is rapidly released (<180 µs) alongside Ca²⁺[1].
Q2: How does this Mg²⁺ spike distort my experimental data? A2: Released Mg²⁺ acts as a confounding variable in two distinct ways:
-
Biological Interference: A sudden jump in intracellular Mg²⁺ can directly alter the gating of ion channels (e.g., blocking inward rectifiers or modulating L-type Ca²⁺ channels) or artificially stimulate Mg²⁺-dependent ATPases.
-
Kinetic Distortion: Mg²⁺ alters the post-photolysis relaxation kinetics of Ca²⁺. While it speeds the initial photorelease, Mg²⁺ competitively binds to the photoproducts,3 to its new steady-state level[3].
Competitive binding of Ca²⁺ and Mg²⁺ to DM-nitrophen and subsequent UV photolysis pathways.
Quantitative Comparison: Caged Calcium Chelators
To mitigate interference, researchers must choose the correct photolabile chelator based on the required kinetics and physiological constraints. Below is a summary of the physicochemical properties dictating these choices.
| Property | DM-nitrophen (DMNP-EDTA) | NP-EGTA |
| Pre-photolysis Ca²⁺ Kd | ~5 nM[1] | ~80 nM[4] |
| Pre-photolysis Mg²⁺ Kd | ~2.5 µM[1] | ~9 mM[4] |
| Post-photolysis Ca²⁺ Kd | ~3 mM[1] | >1 mM[4] |
| Uncaging Time Constant (τ) | <180 µs[1] | ~10.3 ms (slow fraction)[5] |
| Photochemical Quantum Yield | 0.18[2] | 0.20[4] |
Troubleshooting Guides & Experimental Protocols
Decision matrix for troubleshooting Mg²⁺ interference in caged calcium experiments.
Protocol A: Intracellular Mg²⁺ Depletion via Whole-Cell Dialysis
Use Case: Ideal for studying simple ligand-gated ion channels or exocytosis where Mg-ATP is not strictly required for the duration of the recording. Causality: By omitting Mg²⁺ from the internal pipette solution, you prevent DM-nitrophen from chelating it, ensuring that 100% of the photolysis energy goes toward releasing Ca²⁺[2].
-
Formulate Internal Solution: Prepare a standard intracellular solution but strictly omit MgCl₂ and Mg-ATP. Replace ATP with a non-hydrolyzable, Mg²⁺-independent analog if structural support is needed.
-
Load DM-nitrophen: Add 2–5 mM DM-nitrophen pre-mixed with 1–2.5 mM CaCl₂ to the internal solution.
-
Dialysis: Achieve whole-cell configuration and wait 5–10 minutes for complete cytoplasmic dialysis of native Mg²⁺.
-
Self-Validating Step: Continuously monitor the holding current. A stable holding current validates successful dialysis without immediate toxicity. A sudden, massive inward leak current indicates membrane compromise due to ATP depletion—if this occurs within 5 minutes, this protocol is incompatible with your cell type.
Protocol B: Precision Stoichiometric Loading
Use Case: Required when physiological Mg²⁺ must be maintained (e.g., studying kinases or ATPases) AND ultrafast Ca²⁺ kinetics (<200 µs) are mandatory. Causality: Because DM-nitrophen's affinity for Ca²⁺ is ~500 times higher than for Mg²⁺, carefully titrating the chelator to be almost entirely saturated with Ca²⁺ leaves no available binding sites for cytosolic Mg²⁺[1].
-
Calculate Ratios: Determine the exact concentration of total DM-nitrophen and total Ca²⁺. Aim for a ratio of 1.2:1 (DM-nitrophen to Ca²⁺). The slight excess of DM-nitrophen buffers resting Ca²⁺ to low levels, while minimizing the free chelator pool available to bind Mg²⁺.
-
Prepare Pipette Solution: Mix 5 mM DM-nitrophen with 4.1 mM CaCl₂ in a buffer containing physiological Mg²⁺ (1–3 mM).
-
Self-Validating Step: Co-load a low-affinity Ca²⁺ indicator (e.g., Fluo-5N). Measure baseline fluorescence before the UV flash. If the baseline is high, your stoichiometric ratio is off, meaning free Ca²⁺ is already elevated. If the baseline is low but the UV flash produces a massive Ca²⁺ spike, your loading ratio successfully protected the DM-nitrophen from Mg²⁺ interference.
Protocol C: Switching to NP-EGTA
Use Case: Best when ultrafast kinetics are not strictly required, but physiological Mg²⁺ is critical and cannot be dialyzed out. Causality: NP-EGTA is synthesized with a negligible affinity for Mg²⁺ (Kd = 9 mM)[4]. It 4, thus completely eliminating the interference artifact[4].
-
Formulate NP-EGTA: Replace DM-nitrophen with 2–5 mM NP-EGTA in your internal solution.
-
Adjust UV Power: Because NP-EGTA has different absorption cross-sections, calibrate your UV flash lamp or laser to ensure adequate photolysis without phototoxicity.
-
Self-Validating Step: Measure the rise time of the Ca²⁺ transient post-flash. If the transient takes ~10 ms to peak, you have successfully isolated the 5[5], confirming the complete absence of the ultrafast DM-nitrophen/Mg²⁺ component.
References
-
Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium Biophysical Journal (via PMC / NIH) URL:[Link]
-
Magnesium binding to DM-nitrophen and its effect on the photorelease of calcium Biophysical Journal (via PMC / NIH) URL:[Link]
-
DMNP-EDTA, NP-EGTA Technical Documentation Interchim URL:[Link]
-
Photorelease Techniques for Raising or Lowering Intracellular Ca²⁺ Molecular and Cell Biology (UC Berkeley) URL:[Link]
Sources
- 1. interchim.fr [interchim.fr]
- 2. mcb.berkeley.edu [mcb.berkeley.edu]
- 3. Magnesium binding to DM-nitrophen and its effect on the photorelease of calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DM-Nitrophen Optimization Guide
Current Status: Operational Topic: Optimizing DM-Nitrophen Concentration for Cell Viability & Uncaging Efficiency Assigned Specialist: Senior Application Scientist, Electrophysiology & Imaging Division
Executive Summary: The "Magnesium Trap"
Critical Alert: The most common cause of cell death and experimental failure with DM-nitrophen is Magnesium depletion , not phototoxicity.
Unlike NP-EGTA, DM-nitrophen (DMn) is an EDTA derivative.[1][2] It binds
-
The Trap: If you introduce 5 mM DM-nitrophen into a cell without supplemental Magnesium, the chelator will strip
from intracellular ATP and enzymes. This halts metabolic processes, causing cell rounding and death before you even fire the laser. -
The Fix: Your internal solution must contain excess
to saturate the DM-nitrophen while leaving free at physiological levels (~1 mM).[4]
Interactive Workflow: Optimization Logic
This diagram illustrates the decision-making process for stabilizing cell viability while ensuring successful uncaging.
Caption: Logical workflow for balancing DM-nitrophen concentrations. Note the feedback loops for Mg and Ca adjustments.
Standard Operating Procedures (SOPs)
SOP-01: Calculating the Internal Solution (Patch Clamp)
Objective: Create a solution with 10 mM DM-nitrophen that maintains ~100 nM free
The Math (Simplified): Because DM-nitrophen binds Mg and Ca competitively, you cannot simply add 1 mM MgCl2. You must add enough Mg to fill the DM-nitrophen molecules that aren't holding Calcium.
| Component | Concentration | Purpose |
| DM-nitrophen | 10 mM | The Cage.[5] |
| 3 - 4 mM | Loads the cage (30-40% loading). Determines the "jump" size. | |
| ~7 - 8 mM | CRITICAL: Saturates the remaining 6-7 mM of DM-nitrophen + 1 mM Free Mg. | |
| ATP ( | 4 mM | Metabolic support (Also binds Mg; requires extra Mg). |
| HEPES | 20-40 mM | CRITICAL: Uncaging releases protons ( |
Protocol Steps:
-
Dissolve DM-nitrophen in a small volume of water (it is acidic).
-
Neutralize carefully with KOH/CsOH to pH ~7.0 (it will not dissolve well until neutralized).
-
Add
and stocks.[6] -
Add ATP and HEPES.
-
Final Check: Use a fluorometric assay (e.g., Fura-2 low affinity) or a calculation tool (like WebMaxC) to verify free
is <200 nM.
SOP-02: AM Ester Loading (Imaging Only)
Warning: This method is non-quantitative. Intracellular concentration is unknown.
-
Prepare Stock: Dissolve DM-nitrophen-AM in high-quality anhydrous DMSO (5-10 mM stock).
-
Pluronic Acid: Mix 1:1 with 20% Pluronic F-127 to aid dispersion.
-
Incubation: Incubate cells (2-5
M final) for 30-45 mins at room temperature.-
Note: Avoid 37°C if possible; rapid hydrolysis can lead to formaldehyde toxicity and sequestration in organelles.
-
-
Wash: Wash cells for 20 mins to allow complete de-esterification.
Troubleshooting Guide (FAQ Format)
Issue 1: "My cells die/round up immediately after breaking in (Patch Clamp)."
Diagnosis: Metabolic crash due to Magnesium stripping.
Mechanism: You likely calculated total
-
Recalculate total
. -
Rule of Thumb: Total
(Total DMn - Total Ca) + 1 mM + (Total ATP).
Issue 2: "I flash the UV, but I see no Calcium response."
Diagnosis A: Saturation. If your resting Calcium was too high during prep, the DM-nitrophen might already be 100% saturated with Ca (or contaminants). Diagnosis B: pH Inhibition. Photolysis releases protons. If your HEPES is too low (<10 mM), the local acidification inhibits the Ca-release mechanism or affects the sensor. Solution:
-
Increase HEPES to 20-40 mM.
-
Check water purity; Calcium contamination in "pure" water can saturate the cage.
Issue 3: "Cells die after the UV flash."
Diagnosis: Calcium Toxicity or "Proton Hammer." Mechanism:
-
Ca Overload: You released too much Ca. 10 mM loaded DMn can release millimolar levels of Ca locally.
-
Byproducts: The photoproduct (nitroso-ketone) is generally tolerated, but massive uncaging can produce local pH drops that are toxic. Solution:
-
Reduce flash intensity or duration (use 1-5 ms pulses rather than continuous shutter opening).
-
Lower the loading ratio (e.g., use 2 mM
with 10 mM DMn instead of 8 mM ).
Mechanism of Action Diagram
This diagram visualizes the competitive binding and the photolysis event.[1][7][8] Note how Light converts the High-Affinity Cage into Low-Affinity fragments.
Caption: Photolysis mechanism. Note the Mg competition in the dark state, which necessitates Mg supplementation.
References
-
Kaplan, J. H., & Ellis-Davies, G. C. (1988).[3][9][10] Photolabile chelators for the rapid photorelease of divalent cations. Proceedings of the National Academy of Sciences, 85(17), 6571-6575.[3]
-
Neher, E., & Zucker, R. S. (1993). Multiple calcium-dependent processes related to secretion in bovine chromaffin cells. Neuron, 10(1), 21-30. (Establishes protocols for Ca buffering).
-
Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[5][8][11] Nature Methods, 4(10), 807-816.
-
Faas, G. C., et al. (2005). Kinetic properties of DM-nitrophen binding to calcium and magnesium. Biophysical Journal, 88(6), 4421-4433.
Sources
- 1. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of Local Intracellular Calcium Concentration with Dynamic-Clamp Controlled 2-Photon Uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photolabile chelators for the rapid photorelease of divalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mcb.berkeley.edu [mcb.berkeley.edu]
- 5. mcb.berkeley.edu [mcb.berkeley.edu]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. Calcium released by photolysis of DM-nitrophen stimulates transmitter release at squid giant synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The calcium concentration clamp: spikes and reversible pulses using the photolabile chelator DM-nitrophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. web.math.princeton.edu [web.math.princeton.edu]
- 10. mcb.berkeley.edu [mcb.berkeley.edu]
- 11. researchgate.net [researchgate.net]
troubleshooting guide for failed calcium uncaging experiments
Welcome to the technical support center for calcium uncaging experiments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during calcium uncaging experiments. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying rationale to empower you to solve problems effectively.
Overview of the Calcium Uncaging Workflow
Calcium uncaging is a powerful technique that uses light to rapidly release biologically active calcium ions from a photolabile chelator, often called a "caged compound".[1][2] This allows for precise spatial and temporal control over intracellular calcium concentrations, enabling the study of a vast array of calcium-dependent cellular processes.[3][4]
A typical experiment involves loading cells with both a caged calcium compound (like NP-EGTA or DMNP-EDTA) and a fluorescent calcium indicator.[5][6][7] A focused pulse of UV or visible light is then used to photolyze the cage, releasing calcium and causing a detectable change in the indicator's fluorescence.[8][9]
Core Workflow Diagram
Caption: General workflow for a calcium uncaging experiment.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common failure points in calcium uncaging experiments.
Category 1: No or Weak Calcium Signal After Photolysis
This is the most frequent issue. If you apply the light pulse but see no corresponding increase in your calcium indicator's fluorescence, it points to a problem in one of several key areas.
Question: I don't see any response after my uncaging pulse. Where do I start?
Answer: Start by systematically checking the three core components of the experiment: the caged compound, the calcium indicator, and your photolysis setup. A logical troubleshooting sequence is essential.
Caption: Troubleshooting decision tree for no/weak calcium signal.
Question: How do I verify my calcium indicator is working?
Answer: This is a critical first step. Before questioning your uncaging, you must confirm that the cells are healthy and that your indicator can report calcium changes.
-
Causality: A non-responsive indicator could be due to poor loading, dye compartmentalization, or cell death.[10] The acetoxymethyl (AM) ester forms of indicators require intracellular esterases to cleave the AM group, trapping the dye inside.[11][12] If cells are unhealthy, this process fails.
-
Protocol: Ionomycin Positive Control
-
Prepare a sample loaded with your calcium indicator as you would for the uncaging experiment.
-
Place the sample on the microscope and acquire a baseline fluorescence signal.
-
Add a calcium ionophore, such as Ionomycin (typically 1-5 µM), to the extracellular solution. This will create pores in the membrane, allowing extracellular calcium to flood the cell.
-
You should observe a large, rapid increase in fluorescence.
-
-
Interpretation:
-
Strong Signal: Your indicator, loading protocol, and imaging system are working correctly. The problem lies with the uncaging itself.
-
No/Weak Signal: The issue is with the indicator or cell health. Troubleshoot your dye loading protocol (concentration, incubation time, temperature) or check cell viability.[10][13]
-
Question: My indicator works with Ionomycin, but I still see no uncaging. Could it be my light source?
Answer: Yes, insufficient photolysis energy is a primary suspect. The efficiency of uncaging depends on the product of the caged compound's molar extinction coefficient (ε) and its quantum yield (Φ) at the wavelength of your light source.[14]
-
Causality: Every caged compound has a specific absorption spectrum.[15] Using a light source with a wavelength that is poorly absorbed by the cage will result in inefficient photolysis, regardless of the power.[15] For example, traditional cages like NP-EGTA are most efficient with UV light (~350 nm).[7][8]
-
Troubleshooting Steps:
-
Verify Wavelength: Confirm that your laser or lamp wavelength is appropriate for your chosen caged compound. See the table below.
-
Check Power/Duration: The energy delivered is a product of power and time. If you see no effect, cautiously increase the duration or intensity of your light pulse. Be aware that excessive power can lead to photodamage.[16]
-
Alignment: Ensure the light path for photolysis is correctly aligned and focused on your region of interest. Misalignment can cause the light to miss the target area entirely.
-
Objective Transmission: Check the UV transmission specifications of your microscope objective. Some objectives have poor transmission in the UV range, which will significantly reduce the energy reaching your sample.
-
| Caged Compound | Optimal Excitation (1-Photon) | Optimal Excitation (2-Photon) | Key Property |
| NP-EGTA | ~350 nm (UV) | ~720 nm | Kd for Ca²⁺ changes from 80 nM to >1 mM upon photolysis.[7][8] |
| DMNP-EDTA | ~350 nm (UV) | Not commonly used | Faster Ca²⁺ release than NP-EGTA (<180 µs).[7] |
| BIST-2EGTA | 400-500 nm (Visible) | 720-830 nm | Sensitive to visible light, reducing potential for UV damage.[15] |
Question: My light source is correct and powerful enough. Could my caged compound be the problem?
Answer: Absolutely. The caged compound's properties and handling are critical for success.
-
Causality: The fundamental principle of calcium uncaging is that a high-affinity chelator is photochemically converted into a low-affinity form, releasing bound Ca²⁺.[1][15] Several factors can prevent this:
-
Incomplete Saturation: The caged compound must be partially saturated with calcium before photolysis. If the cage concentration is too high relative to the available calcium, most of it will be in the "unloaded" state. Photolyzing an unloaded cage molecule does not release calcium; instead, it creates a low-affinity photoproduct that can act as a calcium sink, re-binding any calcium that is released.[1]
-
Compound Degradation: Caged compounds can degrade if not stored properly (e.g., protected from light and moisture).[16]
-
Incorrect Loading: Similar to indicators, AM ester versions of caged compounds need to be cleaved by cellular esterases.[7][17]
-
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of your caged compound from a high-quality stock on the day of the experiment.[13]
-
Optimize Concentration: The concentration of the caged compound is a balancing act. It needs to be high enough to produce a significant calcium change, but not so high that it excessively buffers endogenous calcium signals or remains largely unloaded. Typical intracellular concentrations range from 1-10 mM.[7]
-
Check Loading Protocol: Ensure your loading time and temperature are sufficient for de-esterification if you are using an AM-ester version.
-
Category 2: High Background or Spontaneous Activity
Question: My baseline calcium signal is very high, or I see spontaneous calcium waves even without an uncaging pulse. What's happening?
Answer: This usually points to either spontaneous uncaging of the compound or cellular stress.
-
Causality:
-
Ambient Light: Caged compounds are sensitive to light.[16] Exposure to ambient room light or even the excitation light for your fluorescent indicator can be enough to cause slow, spontaneous uncaging, leading to a gradual rise in baseline calcium.
-
Cellular Stress: Overloading cells with the caged compound or the indicator dye can be toxic, leading to disruption of calcium homeostasis and spontaneous activity.[10][18] High concentrations of the cage itself can act as a significant calcium buffer, which can be a stressor.
-
-
Troubleshooting Steps:
-
Work in the Dark: Protect your caged compound solutions and the loaded cells from light as much as possible.[16] Use red-filtered light in the lab if necessary.
-
Minimize Excitation Light: When imaging, use the lowest possible excitation intensity for your calcium indicator that still gives you an acceptable signal-to-noise ratio.
-
Reduce Dye/Cage Concentration: Titrate down the concentrations of both the caged compound and the indicator to the lowest effective levels.
-
Check Cell Health: Visually inspect your cells under brightfield or DIC. If they appear unhealthy (e.g., blebbing, shrunken), you need to optimize your loading and handling protocols.
-
Category 3: Inconsistent Results
Question: My uncaging experiment works sometimes but not others. Why is there so much variability?
Answer: Inconsistency often stems from subtle variations in protocol execution.
-
Causality: Pipetting errors, inconsistent cell health, or drift in the laser power or alignment can all contribute to variability.[19][20] The exact focal plane of the uncaging pulse relative to the cell can also have a dramatic effect on the observed calcium signal.
-
Troubleshooting Steps:
-
Standardize Protocols: Be meticulous in your preparation of solutions and cell loading. Use calibrated pipettes and be consistent with incubation times and temperatures.
-
Monitor Laser Power: If possible, measure the output of your photolysis laser before each experiment to ensure it is stable.
-
Use an Internal Control: In some experimental designs, you can perform a small, consistent uncaging pulse in a non-critical area of the cell at the beginning of each experiment to verify the system is working.
-
Automate Where Possible: If your system allows, use automated focusing and stage positioning to minimize human error in targeting.
-
References
-
Zucker, R. S. (1998). Development and application of caged calcium. PubMed. [Link]
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]
-
Zucker, R. S. (1998). Development and application of caged calcium. ResearchGate. [Link]
-
Ellis-Davies, G. C. R., et al. (2016). Calcium uncaging with visible light. PMC. [Link]
-
Rapp OptoElectronic. (2019). Laser Photolysis of Caged Calcium (NP-EGTA). Rapp OptoElectronic. [Link]
-
Paredes, R. M., et al. (2008). Chemical Calcium Indicators. PMC. [Link]
-
van der Velde, J. H. M., et al. (2023). A Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups Through Cation Stabilization. ChemRxiv. [Link]
-
Andor. (n.d.). How Does Calcium Imaging Work | Calcium Indicators. Andor - Oxford Instruments. [Link]
-
Bitesize Bio. (2022). Oh the Options! Choosing a Calcium Indicator for Imaging. Bitesize Bio. [Link]
-
Lea, T. J., & Ashley, C. C. (1990). Flash photolysis of caged compounds. The University of Texas at Dallas. [Link]
-
Ellis-Davies, G. C. R., et al. (2016). Calcium Uncaging with Visible Light. Journal of the American Chemical Society. [Link]
-
Kim, S. H., & Park, M. K. (2010). Ca2+ Caging and Uncaging. Springer Nature Experiments. [Link]
-
Carter, A. G., & Sabatini, B. L. (2004). Uncaging Calcium in Neurons. ResearchGate. [Link]
-
ION Biosciences. (2024). Navigating the World of Calcium Indicators. ION Biosciences. [Link]
-
Wang, S. S.-H., & Augustine, G. J. (2005). Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. Florida State University. [Link]
-
Spectrum, T. S. (2024). Widely used calcium imaging protocol can lead to spurious results, new paper cautions. The Transmitter. [Link]
-
Harvey, C. D., & Svoboda, K. (2007). Locally dynamic synaptic learning rules in pyramidal neuron dendrites. Nature. [Link]
-
Ashby, M. C., et al. (2004). Localized Ca2+ uncaging reveals polarized distribution of Ca2+-sensitive Ca2+ release sites. PMC. [Link]
-
Perisse, E., et al. (2009). Increase of [Ca2+]i by uncaging of NP-EGTA-AM triggers long-term memory formation. ResearchGate. [Link]
-
Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. PMC. [Link]
-
Connelly, W. M., et al. (2016). Control experiments for 2-photon glutamate uncaging. ResearchGate. [Link]
-
ResearchGate. (2016). Problems with calcium imaging of neurons? ResearchGate. [Link]
-
Andor. (n.d.). Uncaging and Calcium's Role in the Cell Cycle. Andor - Oxford Instruments. [Link]
-
ZhuGe, R., et al. (2006). Ca 2+ -Induced Ca 2+ Release through Localized Ca 2+ Uncaging in Smooth Muscle. The Journal of General Physiology. [Link]
-
MB - About. (n.d.). Assay Troubleshooting. MB - About. [Link]
Sources
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ca2+ Caging and Uncaging | Springer Nature Experiments [experiments.springernature.com]
- 4. Uncaging and Calcium’s Role in the Cell Cycle- Oxford Instruments [andor.oxinst.com]
- 5. Development and application of caged calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Calcium Regulation—Section 17.2 | Thermo Fisher Scientific - IN [thermofisher.com]
- 8. Laser Photolysis of Caged Calcium (NP-EGTA) – Rapp OptoElectronic [rapp-opto.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. resources.biomol.com [resources.biomol.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Calcium uncaging with visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio.fsu.edu [bio.fsu.edu]
- 17. researchgate.net [researchgate.net]
- 18. Widely used calcium imaging protocol can lead to spurious results, new paper cautions | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 19. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 20. primetech.co.jp [primetech.co.jp]
Technical Support Center: Calcium Calibration Post DM-Nitrophen Uncaging
Welcome to the Application Science Support Center. Quantitative calcium uncaging is a delicate balance of photochemistry, intracellular thermodynamics, and optical physics. This guide provides the theoretical grounding, self-validating protocols, and troubleshooting steps required to achieve reliable in situ calcium calibration using DM-nitrophen.
Foreword from the Application Science Team
DM-nitrophen is an EDTA-based photolabile chelator. In its resting, unphotolyzed state, it binds
Because the resulting
Logic of DM-nitrophen photolysis and subsequent calcium indicator fluorescence.
Quantitative Data: Material Selection
Selecting the right reagents is the foundation of a self-validating experiment. DM-nitrophen differs significantly from other cages like NP-EGTA, particularly regarding Magnesium (
Table 1: Photophysical Properties of Caged Calcium Compounds
| Property | DM-nitrophen | NP-EGTA |
| Core Structure | EDTA-based | EGTA-based |
| Pre-flash | ~5 nM | ~80 nM |
| Post-flash | ~3 mM | ~1 mM |
| Pre-flash | ~2.5 | ~9 mM |
| Cleavage Rate ( | < 1 ms | ~10 ms |
Note: DM-nitrophen's high affinity for
Table 2: Recommended Fluorescent Indicators for DM-Nitrophen Calibration
| Indicator | Best Use Case | |
| Fluo-5N | ~90 | Large |
| Oregon Green BAPTA-5N | ~20 | Moderate |
| Fura-2FF | ~5.5 | Ratiometric measurement of small steps |
Standard Operating Procedure: In Situ Calibration Workflow
Step-by-step experimental workflow for in situ calcium calibration.
Step-by-Step Methodology:
-
Intracellular Dialysis Formulation: Prepare the patch pipette solution. A self-validating formulation includes 5 mM DM-nitrophen, 4 mM
(yielding ~80% saturation to preventngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> binding), and 100-200 M of a low-affinity indicator (e.g., Fluo-5N) [](). -
Baseline Acquisition: Establish whole-cell configuration. Allow 5–10 minutes for complete dialysis of the cage and dye into the cell. Record the baseline resting fluorescence (
) .ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Photolysis Trigger: Deliver a calibrated UV flash (e.g., 355 nm Nd:YAG laser or xenon flash lamp). The cleavage of DM-nitrophen occurs rapidly, releasing
1. -
Transient Measurement: Record the step increase in fluorescence (
). -
In Situ Calibration (
and ):-
Determination: At the end of the recording, deliver a train of 5-10 saturating UV flashes to fully photolyze all remaining DM-nitrophen. This completely saturates the indicator, yieldingngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> . -
Determination: Because achieving true zerongcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> in the same cell post-flash is thermodynamically impossible, is typically derived from an in vitro calibration curve or calculated using the known dynamic range ( ) of the dye in the specific intracellular buffer []().
-
-
Absolute Concentration Calculation: Convert fluorescence to absolute concentration using the standard single-wavelength equation:
Troubleshooting & FAQs
Q: My fluorescence signal decays rapidly after the flash instead of forming a sustained step. Why?
A: This is a classic "rebinding" artifact. If your DM-nitrophen is under-loaded with
Q: Can intracellular Magnesium (
Q: My indicator fluorescence is heavily quenched before I even deliver the UV flash. What is happening? A: You are experiencing an inner filter effect or direct quenching. At high concentrations (e.g., 10 mM), unphotolyzed DM-nitrophen can absorb the excitation light intended for the fluorophore or directly quench the emission of indicators like Fluo-3 3. To mitigate this, use lower concentrations of the cage (2-5 mM) and ensure careful baseline calibration of the chelator-indicator mixture 3.
Q: Why does my fluorescence signal plateau immediately after the first UV flash?
A: Indicator saturation. You are likely using a high-affinity dye (like Fluo-4,
References
- Title: Ca2+ Uncaging in Nerve Terminals: A Three-Point Calibration Procedure Source: Cold Spring Harbor Protocols / PubMed URL
- Title: Control of Local Intracellular Calcium Concentration with Dynamic-Clamp Controlled 2-Photon Uncaging Source: PLOS ONE URL
- Title: Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium Source: ResearchGate URL
- Title: Effects of photolabile calcium chelators on fluorescent calcium indicators Source: PubMed URL
Sources
Validation & Comparative
advantages of DM-nitrophen over other calcium cages like nitr-5
Title: Technical Comparison: DM-Nitrophen vs. Nitr-5 for High-Speed Calcium Uncaging[1]
Executive Summary
In the field of kinetic physiology and synaptic transmission, the choice of a photolabile calcium chelator ("cage") dictates the temporal resolution of the experiment. While Nitr-5 (a BAPTA derivative) offers high selectivity for calcium over magnesium, DM-nitrophen (an EDTA derivative) is the superior choice when the experimental goal is speed and magnitude of calcium release.
This guide details the physicochemical advantages of DM-nitrophen, specifically its 5-order-of-magnitude affinity shift and microsecond-scale kinetics, which allow it to generate "delta-function" calcium spikes that mimic neurotransmitter release events. It also provides the necessary expert protocols to mitigate its primary trade-off: magnesium sensitivity.
Part 1: Mechanistic Principles & Comparative Metrics
The core difference between these two cages lies in their chemical backbones. Nitr-5 is built upon BAPTA, inheriting BAPTA's high selectivity for
The Thermodynamic Advantage: Dynamic Range
The "power" of a cage is defined by the ratio of its pre-photolysis affinity (
-
DM-Nitrophen: Transitions from a high-affinity chelator (
nM) to a virtually non-binding species ( mM).[1] This massive shift ensures that upon photolysis, nearly 100% of the bound calcium is ejected. -
Nitr-5: Transitions from
nM to µM. While effective for raising basal levels, the post-photolysis product still retains significant affinity, potentially buffering the very transient it created.
The Kinetic Advantage: Speed of Release
For experiments requiring the mimicry of synaptic vesicle fusion or rapid channel gating, release kinetics are paramount.
-
DM-Nitrophen: The uncaging reaction proceeds with a rate constant of approximately 80,000
(time constant µs) under physiological conditions. -
Nitr-5: Significantly slower, often limiting the rise time of the calcium transient to the millisecond range, which acts as a low-pass filter on the physiological response.
Data Comparison Table
| Feature | DM-Nitrophen (The "Spike" Generator) | Nitr-5 (The "Step" Generator) |
| Chemical Backbone | EDTA-based | BAPTA-based |
| Pre-Flash | ~5 nM (Very High Affinity) | ~145 nM |
| Post-Flash | ~3,000 µM (Total Release) | ~6.3 µM |
| Dynamic Range ( | ~600,000-fold change | ~40-fold change |
| Uncaging Rate ( | ~80,000 | < 2,000 |
| Magnesium Affinity | High ( | Low (Negligible) |
| Primary Application | Mimicking synaptic spikes, rapid kinetics | Studying steady-state shifts, Mg-rich environments |
Part 2: Visualization of Decision Logic & Pathways
Diagram 1: Selection Logic for Calcium Cages
This decision matrix helps researchers select the correct cage based on experimental constraints (Mg presence vs. Speed requirements).
Caption: Decision tree for selecting calcium cages. DM-nitrophen is the default for speed, provided Mg interference is managed.
Part 3: Expert Protocols & The Magnesium "Workaround"
The Challenge: DM-nitrophen binds
The Solution: The "High-Loading" Protocol. By loading the cage with Calcium to near-saturation (80-90%), you occupy the binding sites with Ca, preventing Mg interference and ensuring the photoproduct releases Ca rather than exchanging it.
Protocol: Preparation of DM-Nitrophen Internal Solution (Patch Clamp)
Objective: Prepare a solution with resting
-
Calculate Total Concentrations:
-
Target DM-nitrophen concentration: 10 mM .
-
Target
concentration: 4 mM (for 40% loading) to 9 mM (for 90% loading). -
Note: Higher loading prevents Mg binding but raises resting calcium. For strict Mg control in the presence of physiological Mg, use NP-EGTA instead, or use DM-nitrophen in a Mg-free internal solution.
-
-
Step-by-Step Mixing:
-
Step A: Dissolve DM-nitrophen in a slightly alkaline stock buffer (e.g., 100 mM Cs-HEPES, pH 7.4). DM-nitrophen is acidic; monitor pH.
-
Step B: Add
from a precise 1M standard. -
Step C (Critical): Add a high-affinity fluorescent indicator (e.g., Fura-2 or Oregon Green BAPTA-1 ) at 50-100 µM to monitor resting levels.
-
Step D: Adjust pH to 7.2. The affinity of DM-nitrophen is highly pH-dependent.
-
-
In-Cell Calibration (Self-Validating Step):
-
Once in whole-cell configuration, measure the resting fluorescence.
-
Deliver a test flash of low intensity (1-5% photolysis).
-
Observe the decay kinetics.[3][4] A rapid decay indicates re-binding by unphotolyzed cage (buffering). A sustained plateau indicates the cage is saturated or the cell's extrusion mechanisms are overwhelmed.
-
Diagram 2: The Uncaging & Re-binding Cycle
This diagram illustrates why DM-nitrophen creates such sharp spikes ("Delta Functions") compared to the slower integration of other cages.
Caption: Kinetic pathway of DM-nitrophen photolysis. Note the rapid release rate (
References
-
Kaplan, J. H., & Ellis-Davies, G. C. (1988).[1][2][3] Photolabile chelators for the rapid photorelease of divalent cations.[4] Proceedings of the National Academy of Sciences, 85(17), 6571-6575.[2] [2]
-
Ellis-Davies, G. C. (2003).[1] Caged compounds: photorelease technology for control of cellular chemistry and physiology.[1] Nature Methods (referenced in context of reviews on uncaging speeds).
-
Nagerl, U. V., Novo, D., Mody, I., & Vergara, J. L. (2000). Binding kinetics of calbindin-D28k determined by flash photolysis of caged Ca2+. Biophysical Journal, 79(6), 3009-3018. (Demonstrates use of DM-nitrophen for fast kinetic studies).
-
Neher, E., & Zucker, R. S. (1993). Multiple calcium-dependent processes related to secretion in bovine chromaffin cells. Neuron, 10(1), 21-30. (Classic application of DM-nitrophen for secretion).
Sources
- 1. Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photolabile chelators for the rapid photorelease of divalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mcb.berkeley.edu [mcb.berkeley.edu]
- 4. Laser photolysis of caged calcium: rates of calcium release by nitrophenyl-EGTA and DM-nitrophen - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Comparison of DM-Nitrophen and NP-EGTA Photolysis
Caged calcium compounds are indispensable tools for investigating calcium-dependent signaling, synaptic transmission, and muscle contraction. By chelating Ca²⁺ in an inactive state and releasing it upon ultraviolet (UV) illumination, these molecules provide microsecond-to-millisecond control over intracellular free Ca²⁺ concentrations. However, the choice of the caged compound dictates the kinetic resolution and physiological relevance of the experiment.
This guide provides an in-depth, data-driven comparison of the two most prominent photolabile Ca²⁺ chelators: DM-nitrophen (DMNP-EDTA) and NP-EGTA.
Structural Basis and Photolysis Mechanisms
The kinetic differences between DM-nitrophen and NP-EGTA stem directly from their parent chelator backbones.
-
DM-Nitrophen : Derived from EDTA, 1-(4,5-dimethoxy-2-nitrophenyl)-EDTA (often referred to as DM-nitrophen) acts as a high-affinity chelator for both Ca²⁺ and Mg²⁺[1]. Upon absorption of a UV photon (340–360 nm), the molecule is cleaved into two iminodiacetic acid photoproducts. This cleavage dramatically reduces its affinity for Ca²⁺ by approximately 600,000-fold[1][2].
-
NP-EGTA : Derived from EGTA, nitrophenyl-EGTA maintains EGTA's characteristic high selectivity for Ca²⁺ over Mg²⁺[3]. Photolysis yields a 12,500-fold decrease in Ca²⁺ affinity, effectively releasing the bound ion into the cytosol[2][3].
Figure 1: Photolysis kinetics and affinity shifts of DM-nitrophen and NP-EGTA upon UV illumination.
Kinetic and Thermodynamic Profiles
The utility of a caged compound is governed by its pre-photolysis affinity, post-photolysis affinity, and the time constant (
Table 1: Quantitative Comparison of Photophysical and Binding Properties
| Parameter | DM-Nitrophen | NP-EGTA |
| Parent Backbone | EDTA | EGTA |
| Pre-photolysis | 5.0 nM[2] | 80 nM[2][3] |
| Post-photolysis | 3.0 mM[2] | > 1.0 mM[1][3] |
| Pre-photolysis | 2.5 µM | 9.0 mM[1][3] |
| Photolysis Rate Constant ( | < 180 µs (Fast) | ~10.3 ms (Slow)[4][5] |
| Primary Application | Ultra-fast kinetics (e.g., synaptic release) | Physiological buffers (e.g., intact muscle) |
The Magnesium Conundrum (Causality Analysis)
While DM-nitrophen offers superior speed (photorelease in <180 µs), its high affinity for Mg²⁺ (
Conversely, NP-EGTA has a negligible affinity for Mg²⁺ (
Figure 2: Decision matrix for selecting caged calcium compounds based on kinetics and Mg2+ presence.
Self-Validating Experimental Protocols
To ensure rigorous and reproducible data, the following protocols integrate internal validation steps to confirm the efficacy and accuracy of the photolysis event.
Protocol A: Ultra-Fast Calcium Uncaging using DM-Nitrophen in Patch-Clamped Neurons
Objective: To measure sub-millisecond Ca²⁺-dependent processes (e.g., neurotransmitter release or fast K⁺ channel activation)[7].
-
Intracellular Solution Preparation : Prepare a strictly Mg²⁺-free intracellular patch solution to prevent competitive binding. Add 2 mM DM-Nitrophen pre-loaded with 1.4 mM CaCl₂ (yielding ~60-70% saturation)[7].
-
Internal Validation (Dye Co-loading) : Co-load a low-affinity, fast-kinetic fluorescent calcium indicator, such as Oregon Green BAPTA-5N or Calcium Orange-5N[4][8]. High-affinity dyes like Fluo-3 distort the fast kinetics, precluding quantitative deconvolution of the Ca²⁺ transient, and must be avoided[8][9].
-
Cell Dialysis : Establish whole-cell patch-clamp configuration. Wait 10–15 minutes to allow the caged compound and dye to fully equilibrate within the dendritic arbor.
-
Photolysis : Deliver a 1 ms pulse from a 355 nm UV laser.
-
Validation Readout : Monitor the fluorescence transient. A successful, isolated Ca²⁺ spike will show an immediate, sharp rise in fluorescence. If the baseline fluorescence steadily increases before the flash, the DM-nitrophen is prematurely degrading or ambient light is causing unintended photolysis.
Protocol B: Physiological Calcium Uncaging using NP-EGTA in Skinned Muscle Fibers
Objective: To study the kinetics of Ca²⁺-induced force generation in the presence of physiological MgATP[10][11].
-
Buffer Preparation : Prepare a relaxing solution containing physiological Mg²⁺ (1 mM free), MgATP, and 2 mM NP-EGTA. Titrate total Ca²⁺ to achieve a sub-threshold free [Ca²⁺] (e.g., pCa 6.0)[11][12].
-
Fiber Mounting : Mount the chemically skinned trabeculae or muscle fiber between a force transducer and a motor arm.
-
Photolysis : Irradiate the fiber with a 50 ns pulse from a frequency-doubled ruby laser (347 nm)[12]. Because NP-EGTA uncages with a
of ~10.3 ms[4], the Ca²⁺ rise will be slightly delayed but highly specific to Ca²⁺ without altering the Mg²⁺ equilibrium. -
Validation Readout : Record the biexponential rise in tension and stiffness[10]. To validate that the force development rate (
) is dictated by cross-bridge kinetics and not artificially limited by the NP-EGTA release rate, perform a rapid release-restretch mechanical maneuver to measure the intrinsic rate of force redevelopment ( ). If closely matches , the Ca²⁺ release was sufficiently fast to capture the true physiological kinetics of the specific muscle type[11][13].
References
1.8 2.4 3.10 4.12 5. 6.5 7.2 8. 9.9 10.3 11.13 12.7 13.6
Sources
- 1. interchim.fr [interchim.fr]
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- 4. researchgate.net [researchgate.net]
- 5. Kinetic properties of DM-nitrophen binding to calcium and magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mcb.berkeley.edu [mcb.berkeley.edu]
- 7. jneurosci.org [jneurosci.org]
- 8. Kinetic properties of DM-nitrophen and calcium indicators: rapid transient response to flash photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of Ca(2+)-transients elicited by flash photolysis of DM-nitrophen with a fast calcium indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation kinetics of skinned cardiac muscle by laser photolysis of nitrophenyl-EGTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 13. pnas.org [pnas.org]
The Caged Calcium Conundrum: A Comparative Guide to DM-Nitrophen Selectivity and Alternatives
For researchers and drug development professionals investigating calcium-dependent physiological processes—such as neurotransmitter release, muscle contraction, and ion channel gating—photolabile calcium chelators ("caged calcium") are indispensable tools. They provide unmatched spatial and temporal control over intracellular calcium concentrations ([Ca²⁺]i).
However, the selection of a caged calcium compound is not trivial. The most widely used ultra-fast chelator, DM-nitrophen , presents a critical mechanistic challenge: its selectivity for calcium (Ca²⁺) over magnesium (Mg²⁺) is highly dependent on the intracellular environment. This guide objectively compares DM-nitrophen against leading alternatives like NP-EGTA, detailing the causality behind experimental artifacts and providing self-validating protocols to ensure data integrity.
Mechanistic Grounding: The EDTA vs. EGTA Core
The functional differences between photolabile chelators originate from their molecular backbones.
DM-nitrophen is synthesized as a photosensitive derivative of EDTA [1]. Because it inherits EDTA's chelation properties, it binds both Ca²⁺ and Mg²⁺ with relatively high affinity prior to photolysis. Specifically, intact DM-nitrophen exhibits a dissociation constant (Kd) of ~5.0 nM for Ca²⁺ and ~2.5 µM for Mg²⁺[2].
In contrast, alternatives like NP-EGTA are derived from EGTA [3]. The EGTA core is inherently highly selective for Ca²⁺ over Mg²⁺. Intact NP-EGTA has a Kd of 80 nM for Ca²⁺, but a vastly lower affinity for Mg²⁺ with a Kd of 9 mM[4].
Competitive binding and UV photolysis pathways of DM-nitrophen.
The "Caged Magnesium" Artifact: Causality and Implications
The dual affinity of DM-nitrophen creates a severe competitive displacement artifact when introduced into living cells.
The Causality: In a typical mammalian cell, the resting intracellular free Mg²⁺ concentration is between 0.5 and 1.0 mM[3]. When a researcher introduces Ca²⁺-loaded DM-nitrophen into this environment via a patch pipette, the sheer concentration gradient of physiological Mg²⁺ overwhelms the system. Even though DM-nitrophen prefers Ca²⁺, the millimolar presence of Mg²⁺ forces Ca²⁺ out of the DM-nitrophen complex[3].
The Implication: This ion exchange artificially elevates resting intracellular Ca²⁺ from a physiological ~100 nM to a toxic ~5 µM, while simultaneously creating a mixed population of caged Ca²⁺ and caged Mg²⁺[3]. Upon UV illumination, the researcher will inadvertently uncage both ions. Because sudden shifts in micromolar Mg²⁺ can alter ATP-dependent enzymatic processes and ion channel gating[5], this mixed release severely confounds Ca²⁺-specific downstream signaling assays.
Quantitative Comparison of Photolabile Chelators
To mitigate these artifacts, researchers must choose the appropriate chelator based on kinetic requirements and Mg²⁺ sensitivity. The table below summarizes the critical parameters of the three most common commercially available compounds.
| Property | DM-nitrophen | NP-EGTA | Nitr-5 |
| Core Chelator Base | EDTA[1] | EGTA[3] | BAPTA[1] |
| Ca²⁺ Affinity (Pre-photolysis Kd) | 5.0 nM[2] | 80 nM[4] | 145 - 150 nM[6] |
| Mg²⁺ Affinity (Pre-photolysis Kd) | 2.5 µM[2] | 9 mM[4] | 8.5 - 10 mM[6] |
| Ca²⁺ Affinity (Post-photolysis Kd) | ~3 mM[2] | >1 mM[4] | ~1 mM[1] |
| Quantum Yield | 0.18[2] | 0.20 - 0.23[4] | 0.04 - 0.20[6] |
| Uncaging Time Constant | <180 µs[4] | ~10.3 ms[7] | ~300 µs[6] |
| Primary Application | Ultra-fast Ca²⁺ kinetics | Physiological Mg²⁺ conditions | Moderate affinity buffering |
Experimental Workflows: Self-Validating Protocols
The following protocols are designed as self-validating systems, ensuring that the experimental setup inherently proves the absence of Mg²⁺ interference.
Protocol A: Ultra-Fast Calcium Uncaging with DM-Nitrophen (Mg²⁺-Depleted)
Objective: Achieve microsecond-scale Ca²⁺ release for studying fast-binding proteins (e.g., synaptotagmin) without Mg²⁺ interference. Causality: By omitting Mg²⁺ from the internal pipette solution, we eliminate competitive displacement, allowing DM-nitrophen to remain >95% loaded with Ca²⁺ at a resting [Ca²⁺]i of ~100 nM[3].
-
Internal Solution Preparation: Formulate a strictly Mg²⁺-free intracellular solution containing 135 mM K-gluconate, 1.585 mM DM-nitrophen, and 1.56 mM CaCl₂[3].
-
Stoichiometric Balancing: Maintain a slight excess of DM-nitrophen (1.585 mM) over total Ca²⁺ (1.56 mM).
-
Validation Check: This specific ratio ensures the resting free Ca²⁺ is mathematically clamped at ~104 nM, preventing basal cytotoxicity[3].
-
-
Cell Dialysis: Establish whole-cell patch-clamp configuration and allow 10–15 minutes for complete molecular dialysis of the cage into the target cellular compartments.
-
Photolysis: Apply a 347 nm (ruby laser) or 355 nm (Nd:YAG) UV flash[2].
-
Signal Verification:
-
Validation Check: Monitor baseline fluorescence using a low-affinity dye (e.g., Oregon Green BAPTA-5N) prior to the flash. A stable, low baseline confirms that the DMn:Ca²⁺ ratio successfully clamped resting Ca²⁺ and no unexpected displacement occurred[7]. Subsequently, measure the rapid (<180 µs) Ca²⁺ transient[4].
-
Protocol B: Physiological Magnesium Maintenance with NP-EGTA
Objective: Perform Ca²⁺ uncaging while preserving endogenous Mg²⁺-dependent processes (e.g., ATP hydrolysis). Causality: NP-EGTA utilizes an EGTA core, providing a Mg²⁺ Kd of 9 mM. This renders it highly selective for Ca²⁺ over Mg²⁺, preventing displacement artifacts even at 1 mM intracellular Mg²⁺[4].
-
Internal Solution Preparation: Formulate an intracellular solution containing physiological 1 mM MgCl₂ and the desired concentration of NP-EGTA complexed with Ca²⁺.
-
Esterase Loading (Alternative for Intact Tissue): If patch-clamping is not viable, load cells with the cell-permeant NP-EGTA AM ester.
-
Validation Check: The AM ester does not bind Ca²⁺ until its ester groups are cleaved by intracellular esterases[4]. Measure extracellular Ca²⁺ during loading; a lack of depletion validates that the cage remains inactive until fully internalized, preventing premature buffering.
-
-
Photolysis: Apply single-photon UV illumination (e.g., 351/364 nm argon-ion laser). Note: NP-EGTA is unsuitable for two-photon photoactivation due to its extremely low absorption cross-section[4].
-
Kinetic Accounting: Account for the slower uncaging time constant (~10.3 ms) when analyzing downstream effector activation[7].
Decision Matrix for Chelator Selection
Decision tree for selecting between DM-nitrophen and NP-EGTA.
References
-
Control of Local Intracellular Calcium Concentration with Dynamic-Clamp Controlled 2-Photon Uncaging Source: PLOS / PMC (nih.gov) URL:[Link]
-
Photolabile chelators for the rapid photorelease of divalent cations Source: Proceedings of the National Academy of Sciences (pnas.org) URL:[Link]
-
Flash photolysis of magnesium-DM-nitrophen in heart cells. A novel approach to probe magnesium- and ATP-dependent regulation of calcium channels Source: PubMed (nih.gov) URL:[Link]
-
Photochemical Manipulation of Divalent Cation Levels Source: Annual Reviews (annualreviews.org) URL:[Link]
- Source: Google Patents (google.com)
-
Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium Source: Biophysical Journal / PMC (nih.gov) URL:[Link]
Sources
- 1. US5446186A - Structure and synthesis of nitrophenyl-EGTA, a caged calcium, intermediates thereof and a method of producing a high photochemical yield of liberated calcium - Google Patents [patents.google.com]
- 2. pnas.org [pnas.org]
- 3. Control of Local Intracellular Calcium Concentration with Dynamic-Clamp Controlled 2-Photon Uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. Flash photolysis of magnesium-DM-nitrophen in heart cells. A novel approach to probe magnesium- and ATP-dependent regulation of calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium - PMC [pmc.ncbi.nlm.nih.gov]
assessing the biological compatibility of DM-nitrophen and its photoproducts
The precise spatiotemporal control of intracellular calcium (Ca²⁺) is a cornerstone of modern cellular physiology, neurobiology, and drug development. For decades, photolabile Ca²⁺ chelators—commonly known as "caged calcium" compounds—have allowed researchers to bypass the slow diffusion limits of chemical perfusion, enabling sub-millisecond resolution of Ca²⁺-dependent kinetics.
Among the commercially available options, DM-nitrophen remains one of the most powerful tools for generating rapid, large-amplitude Ca²⁺ jumps. However, its application is frequently complicated by questions surrounding its biological compatibility, specifically regarding photoproduct toxicity and off-target cation interactions.
As an Application Scientist, I have structured this guide to objectively assess the mechanistic performance of DM-nitrophen against its primary alternatives (NP-EGTA and nitr-5). More importantly, this guide breaks down the causality behind its biological artifacts and provides a self-validating experimental workflow to ensure your data reflects true Ca²⁺ signaling, rather than photoproduct interference.
Mechanistic Overview & Photochemistry
DM-nitrophen is a photolabile derivative of EDTA. Before UV illumination, it binds Ca²⁺ with an exceptionally high affinity (K_d ≈ 5 nM) (1)[1]. Upon exposure to UV light (optimally between 350–360 nm), the o-nitrobenzyl-derived backbone undergoes rapid photocleavage.
This reaction produces two iminodiacetic acid photoproducts. Crucially, the structural fragmentation destroys the high-affinity binding pocket, dropping the Ca²⁺ affinity by approximately 600,000-fold (K_d ≈ 3 mM) and forcing the rapid ejection of the Ca²⁺ ion into the cytosol (2)[2].
Photochemical cleavage of DM-nitrophen resulting in rapid Ca²⁺ release.
Comparative Performance Analysis
To determine if DM-nitrophen is the correct choice for your assay, it must be evaluated against its structural counterparts: NP-EGTA (an EGTA derivative) and nitr-5 (a BAPTA derivative).
Quantitative Comparison of Caged Calcium Compounds
| Property | DM-nitrophen | NP-EGTA | nitr-5 |
| Chelator Backbone | EDTA | EGTA | BAPTA |
| Pre-photolysis Ca²⁺ K_d | 5 nM | 80 nM | 145 nM |
| Post-photolysis Ca²⁺ K_d | ~3 mM | >1 mM | 6 µM |
| Quantum Yield (Φ) | 0.18 | ~0.20 | 0.012 |
| Uncaging Rate (s⁻¹) | ~38,000 | ~68,000 | ~2,500 |
| Mg²⁺ Affinity (K_d) | ~2.5 µM (High) | 9 mM (Low) | 8.5 mM (Low) |
The Verdict on Performance:
-
DM-nitrophen is the undisputed choice when you need the largest possible amplitude jump in Ca²⁺. Because its initial affinity is so high (5 nM), it can be heavily loaded with Ca²⁺ without raising resting cytosolic levels.
-
NP-EGTA is the superior choice for experiments highly sensitive to magnesium (Mg²⁺) interference, as it completely ignores physiological Mg²⁺ (3)[3].
-
nitr-5 is largely obsolete for rapid kinetic studies due to its poor quantum yield (0.012) and low post-photolysis K_d (6 µM), which means it re-binds a significant portion of the released Ca²⁺ (4)[4].
Assessing Biological Compatibility & "Toxicity"
A common misconception in the field is that the iminodiacetic acid photoproducts of DM-nitrophen are inherently toxic to cells. In reality, these organic byproducts are highly biocompatible and biologically inert. The true "toxicity"—or rather, the source of severe experimental artifacts—stems from the compound's off-target chemical interactions (5)[5].
Causality of DM-Nitrophen Artifacts:
-
The Magnesium (Mg²⁺) Artifact: Because it is based on EDTA, DM-nitrophen has a high affinity for Mg²⁺ (K_d ≈ 2.5 µM). Since resting intracellular Mg²⁺ is between 1–3 mM, any DM-nitrophen not bound to Ca²⁺ will immediately bind Mg²⁺. Upon photolysis, the cell experiences a massive, simultaneous jump in both Ca²⁺ and Mg²⁺. This sudden Mg²⁺ release can artificially inhibit ATPases, block NMDA receptors, or alter ion channel gating.
-
The "Loading Transient": When DM-nitrophen is infused into a cell via a patch pipette, it strips endogenous buffers of their Mg²⁺ and Ca²⁺. This equilibration phase causes a transient, unprompted spike in intracellular Ca²⁺ prior to any UV illumination. If not carefully monitored, this loading transient can prematurely induce Long-Term Potentiation (LTP) or Long-Term Depression (LTD) in neurons.
-
Proton (pH) Shifts: The photocleavage of the o-nitrobenzyl group alters the local protonation state. Without adequate buffering, this causes a rapid intracellular pH shift, which can independently trigger physiological stress responses.
Self-Validating Experimental Protocol
To utilize DM-nitrophen safely, your protocol must be a self-validating system. You cannot simply flash the cell and assume the resulting physiological response is exclusively due to Ca²⁺. You must systematically rule out Mg²⁺ release and pH shifts.
Step-by-Step Methodology for Artifact-Free Uncaging
Step 1: Intracellular Buffer Preparation
-
Action: Formulate the internal pipette solution with a high concentration of a robust pH buffer (e.g., 50 mM HEPES) and a protective reducing agent (e.g., 1 mM Glutathione or DTT).
-
Causality: HEPES absorbs the proton shift generated by the aci-nitro intermediate. Glutathione scavenges any reactive radical byproducts generated during high-intensity UV irradiation, ensuring the photoproducts remain inert.
Step 2: Controlled Intracellular Loading
-
Action: Infuse the DM-nitrophen/Ca²⁺ complex into the target cell via whole-cell patch-clamp. Wait 5–10 minutes before recording.
-
Causality: This waiting period allows the "loading transient" to run its course. You must verify that the baseline holding current has stabilized, proving that the endogenous Mg²⁺/Ca²⁺ displacement has reached equilibrium.
Step 3: UV Flash Photolysis & Target Recording
-
Action: Deliver a 1–2 ms pulse of UV light (350–360 nm) and record the primary physiological response (e.g., neurotransmitter exocytosis or ion channel gating).
Step 4: The Null-Ca²⁺ Control Validation (Critical)
-
Action: In a separate cohort of cells, infuse Ca²⁺-free DM-nitrophen (which will become fully loaded with endogenous Mg²⁺). Apply the exact same UV flash protocol.
-
Causality: This step is the ultimate validation. Photolysis of Ca²⁺-free DM-nitrophen will release Mg²⁺, shift the pH, and generate the iminodiacetic acid photoproducts—without releasing Ca²⁺. If your target physiological response still occurs in this control group, your assay is compromised by photoproduct/Mg²⁺ artifacts. If the response is absent, you have definitively proven that your primary data is driven exclusively by Ca²⁺.
Self-validating workflow isolating Ca²⁺ signaling from photoproduct and Mg²⁺ artifacts.
Conclusion
DM-nitrophen is a highly effective tool for initiating rapid intracellular Ca²⁺ jumps, boasting superior pre-photolysis affinity and release kinetics compared to nitr-5 and NP-EGTA. While its iminodiacetic acid photoproducts are biologically compatible, its off-target affinity for Mg²⁺ requires rigorous experimental design. By implementing robust pH buffering and mandatory Null-Ca²⁺ controls, researchers can confidently isolate Ca²⁺-specific pathways and eliminate the confounding variables associated with photolytic cleavage.
References
- Source: annualreviews.
- Source: nih.
- Source: nih.
- Source: thermofisher.
- Source: berkeley.
- Source: nih.
Sources
- 1. Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mcb.berkeley.edu [mcb.berkeley.edu]
A Comparative Guide to DM-nitrophen: Efficacy and Applications in Cellular and Tissue-Based Research
In the dynamic field of cellular signaling, the precise spatial and temporal control of intracellular calcium concentration ([Ca²⁺]i) is paramount to understanding its role as a ubiquitous second messenger. Photolabile calcium chelators, or "caged calcium" compounds, have emerged as indispensable tools for researchers, allowing for the rapid and localized elevation of [Ca²⁺]i with a flash of light. Among these, DM-nitrophen has been a widely utilized tool for investigating a myriad of calcium-dependent processes. This guide provides a comprehensive comparison of DM-nitrophen's efficacy across different cell types and tissues, contrasts its performance with key alternatives, and offers detailed experimental protocols for its application.
The Mechanism of Action: A Light-Induced Liberation of Calcium
DM-nitrophen, chemically known as 1-(4,5-dimethoxy-2-nitrophenyl)EDTA, is a photolabile derivative of the chelator EDTA.[1][2] In its "caged" form, DM-nitrophen exhibits a very high affinity for calcium ions (Ca²⁺), with a dissociation constant (Kd) in the nanomolar range, effectively sequestering them and rendering them biologically inactive.[3][4][5] Upon illumination with near-ultraviolet (UV) light, typically around 350-360 nm, the DM-nitrophen molecule undergoes a photochemical reaction.[6][7] This process cleaves the molecule, leading to the formation of photoproducts with a drastically reduced affinity for Ca²⁺ (Kd in the millimolar range).[3][4][5][7] This sudden decrease in affinity results in the rapid release of Ca²⁺, causing a localized and transient increase in intracellular calcium concentration.[3][7]
Caption: Mechanism of Ca²⁺ uncaging by DM-nitrophen.
Comparative Analysis: DM-nitrophen vs. Alternatives
While DM-nitrophen has proven effective, it is not without its limitations. A significant consideration is its substantial affinity for magnesium ions (Mg²⁺), which are present at much higher concentrations in the cytoplasm than Ca²⁺.[3][8][9] This can complicate experiments, as the binding of intracellular Mg²⁺ to DM-nitrophen can lead to the release of Ca²⁺ upon loading, creating a "loading transient".[10]
A primary alternative, nitrophenyl-EGTA (NP-EGTA), addresses this issue. Derived from EGTA, NP-EGTA exhibits high selectivity for Ca²⁺ over Mg²⁺ (Kd for Mg²⁺ is approximately 9 mM), thus avoiding significant perturbation of physiological Mg²⁺ levels.[4][11]
| Property | DM-nitrophen | NP-EGTA | References |
| Parent Chelator | EDTA | EGTA | [1][12] |
| Ca²⁺ Kd (pre-photolysis) | ~5 nM | ~80 nM | [3][4][5] |
| Ca²⁺ Kd (post-photolysis) | ~3 mM | >1 mM | [3][4][5][7] |
| Fold change in Ca²⁺ affinity | ~600,000 | ~12,500 | [4][7] |
| Mg²⁺ Kd (pre-photolysis) | ~2.5 µM | ~9 mM | [2][4] |
| Rate of Ca²⁺ Release | <180 µs | Generally slower than DM-nitrophen | [2][13] |
| Quantum Yield | ~0.18 | ~0.2 | [4][14] |
| Photolysis Wavelength | ~350-360 nm | ~350-360 nm | [7][15] |
Key Considerations for Selection:
-
Speed of Ca²⁺ Rise: For experiments requiring very rapid increases in [Ca²⁺]i, DM-nitrophen's faster release kinetics may be advantageous.[3][8][9]
-
Magnesium Sensitivity: In studies where maintaining physiological Mg²⁺ concentrations is critical, NP-EGTA is the superior choice due to its negligible affinity for Mg²⁺.[3][8][10]
-
Desired Ca²⁺ Concentration: The higher pre-photolysis affinity of DM-nitrophen allows for loading a greater amount of Ca²⁺ before reaching activating levels of free Ca²⁺.[14]
Efficacy in Diverse Biological Systems
The utility of DM-nitrophen has been demonstrated across a range of cell types and tissues, each with unique physiological contexts.
Neuronal Systems
In neuroscience research, DM-nitrophen has been instrumental in elucidating the role of Ca²⁺ in processes such as neurotransmitter release and synaptic plasticity. For instance, photolytic release of Ca²⁺ from DM-nitrophen has been shown to trigger transmitter release at the squid giant synapse and the crayfish neuromuscular junction.[16][17][18] Studies in cultured rat dorsal root ganglion neurons have utilized DM-nitrophen to activate Ca²⁺-dependent Cl⁻ currents independently of other physiological parameters.[19]
Cardiac and Muscle Tissues
The role of Ca²⁺ in muscle contraction and cardiac electrophysiology has been extensively studied using DM-nitrophen. In skinned cardiac myocytes, two-photon excitation photolysis of DM-nitrophen has been used to induce Ca²⁺ waves and study Ca²⁺-induced Ca²⁺ release from the sarcoplasmic reticulum.[20] Furthermore, flash photolysis of DM-nitrophen has been employed in guinea pig heart cells to investigate the Mg²⁺- and ATP-dependent regulation of calcium channels.[21][22][23] In smooth muscle, localized uncaging of Ca²⁺ from DMNP-EDTA has been used to study Ca²⁺-induced Ca²⁺ release.
Experimental Protocols
The successful application of DM-nitrophen requires careful consideration of loading procedures and photolysis parameters.
Cell Loading with DM-nitrophen AM Ester
For loading intact cells, the acetoxymethyl (AM) ester form of DM-nitrophen is often used. The lipophilic AM groups facilitate passage across the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active DM-nitrophen in the cytoplasm.[1][2]
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a stock solution of DM-nitrophen AM in anhydrous DMSO.
-
Loading Solution: Dilute the stock solution in a suitable physiological buffer to the final loading concentration (typically in the low micromolar range). The addition of a non-ionic surfactant like Pluronic F-127 can aid in solubilization.
-
Cell Incubation: Incubate the cells with the loading solution at room temperature or 37°C for a specific duration (e.g., 30-60 minutes). The optimal time and concentration should be determined empirically for each cell type.
-
Washing: After incubation, wash the cells thoroughly with fresh buffer to remove extracellular DM-nitrophen AM.
-
De-esterification: Allow time for intracellular esterases to fully cleave the AM groups (typically 30-60 minutes).
Flash Photolysis and Calcium Imaging
Caption: Experimental workflow for DM-nitrophen application.
Photolysis is typically achieved using a high-intensity UV light source, such as a xenon flash lamp or a UV laser, coupled to a microscope.[7][24] The light is focused on the region of interest, allowing for spatially precise Ca²⁺ uncaging.[7] Changes in intracellular Ca²⁺ are monitored using a fluorescent Ca²⁺ indicator, such as Fluo-3 or Fluo-4, which is often co-loaded with the caged compound.[7][25][26]
Conclusion
DM-nitrophen remains a valuable tool for researchers investigating the multifaceted roles of calcium in cellular physiology. Its rapid release kinetics and high Ca²⁺ binding capacity make it suitable for a wide range of applications. However, its significant affinity for Mg²⁺ necessitates careful consideration and makes NP-EGTA a preferable alternative in certain experimental contexts. By understanding the comparative properties of these caged compounds and employing optimized experimental protocols, researchers can continue to unravel the complexities of calcium signaling with high precision and control.
References
- DM-Nitrophen | Ca2+ Cage - MedchemExpress.com. (URL: )
-
Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium - PMC. (URL: [Link])
-
Flash Photolysis of Caged Compounds: Casting Light on Physiological Processes. (URL: [Link])
-
Flash photolysis of magnesium-DM-nitrophen in heart cells. A novel approach to probe magnesium- and ATP-dependent regulation of calcium channels - PubMed. (URL: [Link])
-
Flash Photolysis of Magnesium-DM-Nitrophen in Heart Cells. (URL: [Link])
-
Flash Photolysis of Caged Compounds in the Cilia of Olfactory Sensory Neurons - PMC. (URL: [Link])
-
Kinetic properties of DM-nitrophen binding to calcium and magnesium - PubMed. (URL: [Link])
-
Flash Photolysis of Magnesium-DM-Nitrophen in Heart Cells: A Novel Approach to Probe Magnesium- and ATPDependent Regulation of Calcium Channels. (URL: [Link])
-
Calcium waves in skinned cardiac myocytes evoked by two-photon excitation photolysis of caged calcium - PubMed. (URL: [Link])
-
Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium - ResearchGate. (URL: [Link])
-
DM-nitrophen AM is caged magnesium - ResearchGate. (URL: [Link])
-
Laser photolysis of caged calcium: rates of calcium release by nitrophenyl-EGTA and DM-nitrophen - PMC. (URL: [Link])
-
Millisecond studies of calcium-dependent exocytosis in pituitary melanotrophs: comparison of the photolabile calcium chelators nitrophenyl-EGTA and DM-nitrophen - PubMed. (URL: [Link])
-
Useful caged compounds for cell physiology - PMC - NIH. (URL: [Link])
-
Activation of Ca(2+)-dependent Cl- currents in cultured rat sensory neurones by flash photolysis of DM-nitrophen - PMC. (URL: [Link])
-
Calcium released by photolysis of DMnitrophen triggers transmitter release at the crayfish neuromuscular junction. - Molecular and Cell Biology. (URL: [Link])
-
Calcium released by photolysis of DM-nitrophen triggers transmitter release at the crayfish neuromuscular junction - PubMed. (URL: [Link])
-
Caged compounds: photorelease technology for control of cellular chemistry and physiology. (URL: [Link])
-
Flash photolysis of caged compounds - The University of Texas at Dallas. (URL: [Link])
-
DMNP-EDTA, NP-EGTA - Interchim. (URL: [Link])
-
Calcium released by photolysis of DM-nitrophen stimulates transmitter release at squid giant synapse - PubMed. (URL: [Link])
-
Calcium released by photolysis of DM-nitrophen stimulates transmitter release at squid giant synapse - PMC. (URL: [Link])
-
Photolysis of caged ATP and caged oligonucleotides - Bio-Synthesis Inc. (URL: [Link])
-
Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration - PubMed. (URL: [Link])
-
Ca2+-Induced Ca2+ Release through Localized Ca2+ Uncaging in Smooth Muscle - PMC. (URL: [Link])
-
NP-EGTA (o-Nitrophenyl EGTA, Tetrapotassium Salt, cell impermeant - Citations. (URL: [Link])
-
The calcium concentration clamp: spikes and reversible pulses using the photolabile chelator DM-nitrophen - PubMed. (URL: [Link])
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The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells. (URL: [Link])
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Rate of release of Ca2+ following laser photolysis of the DM-nitrophen-Ca2+ complex - PubMed. (URL: [Link])
-
Development and application of caged calcium - ResearchGate. (URL: [Link])
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Calcium uncaging with visible light - PMC - NIH. (URL: [Link])
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The calcium concentration clamp: spikes and reversible pulses using the photolabile chelator DM-nitrophen - Molecular and Cell Biology. (URL: [Link])
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CALCIUM RELEASED BY PHOTOLYSIS OF DM-NITROPHEN - Molecular and Cell Biology. (URL: [Link])
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Synthesis and Photolytic Assessment of Nitroindolinyl-Caged Calcium Ion Chelators - MDPI. (URL: [Link])
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Optochemical Control of Intracellular Calcium: A Comparative Guide to DM-Nitrophen
The precise spatiotemporal regulation of intracellular calcium (
Among the commercially available options, DM-nitrophen (1-(4,5-dimethoxy-2-nitrophenyl)-EDTA) remains one of the most powerful, yet mechanistically demanding, tools in the biophysicist's arsenal[1],[2]. This guide provides an objective, data-driven comparison of DM-nitrophen against leading alternatives like NP-EGTA and Nitr-5, detailing its applications, intrinsic limitations, and field-validated protocols.
Mechanistic Grounding: The Chemistry of the Cage
To understand the performance profile of DM-nitrophen, one must look at its molecular backbone. DM-nitrophen is an EDTA-based photolabile chelator[3]. In its unphotolyzed state, it binds
This cleavage catastrophically destroys the binding pocket, dropping the
The Causality of the Magnesium Limitation
The primary limitation of DM-nitrophen stems directly from its EDTA heritage. While EDTA binds
In a physiological intracellular environment, resting
-
Toxicity: The displaced
floods the cell, raising resting from a healthy to a toxic [4]. -
Signal Dilution: The cage becomes saturated with
, meaning the subsequent UV flash will uncage a mixture of and , confounding the data[4].
Objective Performance Comparison: DM-Nitrophen vs. Alternatives
To circumvent the
Table 1: Quantitative Comparison of Photolabile Calcium Chelators
| Property | DM-Nitrophen | NP-EGTA | Nitr-5 |
| Chelator Backbone | EDTA | EGTA | BAPTA |
| Quantum Yield ( | |||
| Release Rate Constant | |||
| 2-Photon Cross-Section | N/A | ||
| Primary Advantage | Highest | High | Does not generate toxic photoproducts. |
| Primary Limitation | Requires | Low 2P cross-section; cannot buffer resting | Low quantum yield; small |
Verdict on Selection: If your experiment requires physiological
Key Applications & Pathway Visualization
DM-nitrophen is predominantly used to study ultra-fast
In cardiac research, a UV flash photolyzes DM-nitrophen, creating a microsecond
Fig 1: Mechanism of DM-nitrophen-mediated Calcium-Induced Calcium Release (CICR) pathway.
Self-Validating Experimental Protocol: Whole-Cell Uncaging
To ensure data integrity when using DM-nitrophen, the experimental design must be a self-validating system. The following protocol utilizes whole-cell patch-clamp to enforce a
Step-by-Step Methodology
-
Intracellular Solution Preparation: Prepare a pipette solution containing
Cs-aspartate, TEA-Cl, -DM-nitrophen, , and a fluorescent indicator (e.g., Fluo-3)[5]. Crucial: Omit all and ATP (or use non-hydrolyzable, -free ATP analogs) to prevent displacement. -
Whole-Cell Dialysis: Establish a whole-cell patch-clamp configuration. Allow 3 to 5 minutes for the pipette solution to completely dialyze the cell interior, washing out endogenous
[4]. -
Baseline Validation (Internal Control): Monitor the Fluo-3 fluorescence. A stable, low-level baseline confirms that endogenous
has been successfully washed out and that the DM-nitrophen is securely holding the . A rising baseline indicates contamination. -
Photolysis: Deliver a brief (e.g., 1 ms) UV pulse using a frequency-tripled Nd:YAG laser (355 nm) or a 2-photon Ti:Sapphire laser (710 nm)[5],[6].
-
Electrophysiological Recording: Simultaneously record the resulting inward currents (e.g.,
generated by the exchanger) and the fluorescent transient to quantify the exact magnitude of the jump[5].
Fig 2: Self-validating experimental workflow for DM-nitrophen uncaging in patch-clamped cells.
Conclusion
DM-nitrophen is an exceptionally potent tool for probing fast
References
-
Useful caged compounds for cell physiology - PMC - NIH Source: nih.gov URL:[Link]
-
PHOTOCHEMICAL MANIPULATION OF DIVALENT CATION LEVELS - Annual Reviews Source: annualreviews.org URL:[Link]
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Sarcoplasmic Reticulum Ca2+ Refilling Controls Recovery From Ca2+-Induced Ca2+ Release Refractoriness in Heart Muscle | Circulation Research Source: ahajournals.org URL:[Link]
-
Control of Local Intracellular Calcium Concentration with Dynamic-Clamp Controlled 2-Photon Uncaging - PLOS Source: plos.org URL:[Link]
-
Novel approach to real-time flash photolysis and confocal [Ca2+] imaging - PMC Source: nih.gov URL:[Link]
-
Design, Synthesis, and Application of Photoactive Complexes of Biologically Relevant Metals Source: uconn.edu URL:[Link]
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Safety Operating Guide
Comprehensive EHS Guide: Disposal Procedures for 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one
Here is a comprehensive, EHS-compliant technical guide for the operational management and disposal of 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one, tailored for researchers and drug development professionals.
As a specialized synthetic intermediate, 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one (a nitroaromatic pinacolone derivative) requires rigorous lifecycle management. In drug discovery and chemical synthesis environments, the mishandling of nitroaromatic waste streams can lead to severe regulatory penalties and catastrophic safety incidents, such as exothermic decomposition or unintended reactivity in waste accumulation areas[1].
This guide provides a self-validating, step-by-step protocol for the safe segregation, characterization, and disposal of this compound, ensuring full compliance with Environmental Protection Agency (EPA) standards and institutional Environmental Health and Safety (EHS) mandates.
Chemical Profile & Hazard Characterization
Before initiating disposal, it is critical to understand the physicochemical properties that dictate the compound's waste classification. The molecule contains a sterically hindered ketone (pinacolone moiety) and a nitroaromatic ring.
-
Waste Classification: Non-halogenated organic waste.
-
Primary Hazards: Toxic (due to the nitroarene moiety), potentially sensitizing, and an environmental hazard.
-
Reactivity Profile: While stable under ambient conditions, nitroaromatics can undergo violent exothermic reactions if inadvertently mixed with strong reducing agents, concentrated alkalis, or strong oxidizers (e.g., nitric acid) in waste carboys[1].
Table 1: Waste Compatibility & Segregation Matrix
| Waste Category | Compatibility Status | Operational Rationale |
| Non-Halogenated Organics | Compatible | Standard disposal stream for C, H, N, O containing compounds. Safe for co-mingling with standard solvents (e.g., EtOAc, Hexanes)[2]. |
| Halogenated Organics | Incompatible | Mixing increases disposal costs and complicates incineration profiles. Segregate strictly[2]. |
| Strong Acids / Oxidizers | Highly Incompatible | Contact with concentrated nitric or sulfuric acid can trigger secondary nitration or exothermic decomposition[1]. |
| Aqueous Waste | Incompatible | The compound has low aqueous solubility; mixing creates biphasic waste that complicates EHS processing and treatment[3]. |
Step-by-Step Laboratory Disposal Workflow
In professional laboratory settings, the chemical treatment or neutralization of complex organic waste (e.g., attempting to reduce the nitro group to an amine to alter toxicity) is strictly prohibited unless specifically permitted by an institutional EHS protocol. Such improvised treatments pose significant safety risks. The standard, compliant methodology is collection, segregation, and high-temperature incineration [3].
Phase 1: Waste Segregation and Containerization
-
Select the Receptacle: Utilize a chemically compatible, high-density polyethylene (HDPE) or glass waste container. Ensure the container features a secure, vapor-tight cap[3].
-
Verify the Stream: Confirm that the waste container is designated exclusively for Non-Halogenated Organic Waste. Do not add this compound to containers holding heavy metals, aqueous acids, or halogenated solvents[2].
-
Transfer the Material: In a certified chemical fume hood, transfer the solid or dissolved waste into the receptacle. If the compound is dissolved in a solvent (e.g., dichloromethane), the entire mixture must be re-classified and disposed of as Halogenated Organic Waste due to the solvent carrier.
Phase 2: Labeling and SAA Storage
-
Apply Regulatory Labeling: Immediately affix a hazardous waste tag to the container. The label must explicitly state the full chemical name (3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one) and its primary hazard (Toxic/Organic). Abbreviations or structural formulas are non-compliant.
-
Satellite Accumulation Area (SAA) Protocols: Store the active waste container in a designated SAA at or near the point of generation. The container must be kept closed at all times except when actively adding waste, and must be placed within secondary containment (e.g., a polyethylene tray) to capture potential spills[3].
Phase 3: Empty Container Management
-
Triple Rinsing: Chemical containers that have been emptied of this compound must be triple-rinsed with a compatible solvent (e.g., acetone) to remove residual residue. The rinsate must be collected and disposed of as hazardous waste[4].
-
Defacing and Disposal: Once the container is completely dry and free of visible residue, deface all original chemical labels with a permanent marker. The clean, empty glass or plastic container can then be disposed of in the standard laboratory glass/solid waste stream[4].
EHS Logistics and Final Disposition
Once the SAA container reaches its volume limit (or the regulatory time limit, typically 90 to 180 days depending on generator status), it must be transferred to the central EHS facility.
The ultimate disposition for nitroaromatic organic compounds is high-temperature incineration at a permitted hazardous waste Treatment, Storage, and Disposal Facility (TSDF)[3]. Incineration ensures the complete thermal destruction of the nitroaromatic ring, converting the organic material into carbon dioxide, water, and nitrogen oxides, which are subsequently scrubbed from the exhaust by the facility's emission control systems. For environmental monitoring and site characterization, traces of nitroaromatics are typically quantified using EPA SW-846 Test Method 8330A (HPLC)[5].
Process Visualization
Workflow for the characterization, segregation, and disposal of nitroaromatic laboratory waste.
References
-
Tulane University Environmental Health and Safety. FACT SHEET: Hazardous Waste Disposal. Tulane University. Available at:[Link]
-
Hazardous Waste Experts. How Do You Dispose of Organic Solvents? Hazardous Waste Experts. Available at:[Link]
-
The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. The University of Chicago. Available at:[Link]
-
United States Environmental Protection Agency (EPA). SW-846 Test Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). US EPA. Available at:[Link]
-
AIDIC (The Italian Association of Chemical Engineering). Explosion at a Hazardous Waste Site Caused by Contaminated Nitric Acid. AIDIC. Available at: [Link]
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A Precautionary Guide to the Safe Handling of 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one. The following guidance is based on the chemical structure of the compound, which incorporates a butanone framework and a 2-nitrophenoxy moiety. The recommendations are derived from data on structurally related nitroaromatic compounds and ketones. It is imperative that researchers treat this compound with a high degree of caution and conduct a thorough, site-specific risk assessment before handling.
Hazard Assessment: A Synthesis of Structural Analogs
The primary hazards associated with 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one are inferred from its constituent chemical groups. The presence of a nitroaromatic group is of significant concern.
-
Acute Toxicity: Aromatic nitro compounds are known to be toxic if ingested, inhaled, or absorbed through the skin.[1] A significant health effect of exposure to nitroaromatic compounds is methemoglobinemia , a condition that reduces the blood's ability to carry oxygen, leading to symptoms such as cyanosis (blue-colored skin), headaches, dizziness, and nausea.[1][2][3]
-
Irritation: The compound is likely to be an irritant to the eyes, skin, and respiratory system.[1][4][5] Inhalation of dust or aerosols may cause respiratory tract irritation.[1][4][6]
-
Chronic Health Effects: Prolonged or repeated exposure to nitroaromatic compounds may lead to liver and kidney damage.[2][5] Some carbazole derivatives, which share structural similarities, have shown evidence of carcinogenicity.[1]
-
Flammability and Reactivity: While specific data is unavailable, the butanone backbone suggests the compound may be a combustible liquid. Nitroaromatic compounds can be reactive and may decompose violently when heated.[7][8] They can also react vigorously with strong oxidizing agents, reducing agents, and strong acids, creating a fire or explosion hazard.[3][4][7]
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one.
| Body Part | Protection Level | Specific Recommendations | Rationale |
| Respiratory | High | A NIOSH-approved N95 respirator or higher is necessary, especially when handling the solid form outside of a certified chemical fume hood.[4][6] | To prevent the inhalation of fine powders or aerosols. |
| Hands | High | Chemical-resistant gloves (e.g., Nitrile, Neoprene) are required. Double gloving is recommended.[6] | To prevent skin contact and absorption. Aromatic nitro compounds can be absorbed through the skin.[2][9] |
| Eyes/Face | High | Chemical safety goggles and a face shield should be worn. | To protect against splashes, dust, and vapors. |
| Body | High | A flame-resistant lab coat (e.g., Nomex®) should be worn over long-sleeved clothing and long pants.[1] | To protect the skin from spills and prevent clothing contamination. |
| Feet | High | Closed-toe, chemical-resistant shoes must be worn. | To protect feet from spills. |
Experimental Workflow: Safe Handling Protocol
The following diagram and steps outline a safe handling workflow for 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one in a laboratory setting.
Caption: A stepwise workflow for the safe handling of 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one.
Step-by-Step Handling Procedures:
-
Preparation:
-
Designated Area: All handling of 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
PPE: Before handling the compound, don all the required personal protective equipment as outlined in the table above.
-
Materials: Assemble all necessary equipment, including spatulas, glassware, and pre-labeled waste containers.
-
-
Handling:
-
Weighing: If possible, use an analytical balance with a draft shield inside the fume hood.[1] Handle the solid carefully to avoid generating dust. Use a spatula for transfers instead of pouring.[6]
-
Dissolving/Reacting: If preparing a solution, add the solvent to the weighed solid slowly to prevent splashing. If heating is required, use a controlled heating source and ensure adequate ventilation.
-
-
Cleanup and Disposal:
-
Decontamination: Thoroughly clean all non-disposable equipment that came into contact with the compound using a suitable solvent. Collect the cleaning solvent as hazardous waste.[1]
-
Waste Disposal: All materials contaminated with 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one must be treated as hazardous waste.
-
Solid Waste: Collect contaminated disposables (e.g., gloves, weigh paper, absorbent pads) in a clearly labeled, sealed hazardous waste container.[1][6]
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and cleaning solvents, in a labeled, sealed hazardous waste container. Do not mix with non-halogenated waste streams.[10]
-
-
Doffing PPE: Remove PPE in a manner that avoids contaminating yourself and the surrounding area.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[6]
-
Emergency and Disposal Plans
Spill Response
A tiered response is necessary depending on the size of the spill.
Caption: Decision tree for responding to minor and major spills.
-
Minor Spill (within a fume hood):
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[11]
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[12]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[4]
-
-
Major Spill (outside a fume hood or large volume):
First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][16]
-
Skin Contact: Immediately remove contaminated clothing.[16] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[4][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][16]
Disposal Plan
The disposal of 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one and its associated waste must comply with all local, state, and federal regulations.
-
Waste Segregation: Collect all waste containing this compound in a dedicated "Halogenated Organic Waste" or "Nitro-containing Waste" container. Do not mix with other waste streams.[10]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials. Keep containers securely closed.[4]
-
Disposal: Arrange for waste pickup through your institution's EHS department. The primary method for the disposal of nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[10]
References
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- BenchChem. (2025). Personal protective equipment for handling 2'-Nitroflavone.
- Mishra, S., et al. (2023). Nitroaromatic Compounds, from Synthesis to Biodegradation.
- National Center for Biotechnology Inform
- BenchChem. (2025). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
- BenchChem. (2025). Proper Disposal of 2-Nitroanthraquinone: A Guide for Laboratory Professionals.
- Loba Chemie. (n.d.).
- Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Nitrophenols.
- Apollo Scientific. (n.d.).
- Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Nitrophenols.
- Santa Cruz Biotechnology, Inc. (n.d.).
- Santa Cruz Biotechnology, Inc. (n.d.).
- ECHEMI. (n.d.).
- Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
- Radehaus, P. M. (2009). Bioremediation of nitroaromatic compounds. In Bioremediation: Applied Microbial Solutions for Real-World Environmental Cleanup (pp. 123-144). ASM Press.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
- University of Example. (n.d.). Chemical Emergency Procedures.
- U.S. Environmental Protection Agency. (2010). Provisional Peer Reviewed Toxicity Values for 2-Nitrophenol (CASRN 88-75-5).
- Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
- National Oceanic and Atmospheric Administration. (n.d.). 2-NITROPHENOL. CAMEO Chemicals.
- International Labour Organization. (2011). Nitrocompounds, Aromatic.
- University of Toronto. (n.d.). Chemical Spill Procedures. Environmental Health & Safety.
- Chen, J. R., et al. (2015).
- Chemistry LibreTexts. (2021). Proper Protective Equipment.
- MiTeGen. (n.d.). Cryogenic Protective Apparel.
- Public Health England. (2024). Nitrobenzene - Incident management. GOV.UK.
- Weill Cornell Medicine. (n.d.). Hazardous Material Spill.
- Princeton University. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
